molecular formula C5H10N2OS B592652 (S)-3-Mercaptopyrrolidine-1-carboxamide CAS No. 129243-48-7

(S)-3-Mercaptopyrrolidine-1-carboxamide

Cat. No.: B592652
CAS No.: 129243-48-7
M. Wt: 146.208
InChI Key: LOHFTLLGWCUFDL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Mercaptopyrrolidine-1-carboxamide is a chiral chemical building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrrolidine ring, a mercapto (thiol) group, and a carboxamide functionality. The mercaptan group can act as a zinc-binding group (ZBG), a property exploited in the design of inhibitors for metalloenzymes such as the Matrix Metalloproteinase (MMP) family . Research into similar pyrrolidine-based mercaptosulfide and mercaptosulfonamide compounds has demonstrated their potential as potent and selective inhibitors for specific MMPs, including MMP-2, MMP-13, and MMP-14, which are implicated in diseases like cancer and atherosclerosis . The stereochemistry of the pyrrolidine ring is a critical factor in determining the compound's binding affinity and selectivity, making the (S)-enantiomer a valuable probe for studying enzyme mechanisms and structure-activity relationships . This product is labeled "For Research Use Only" (RUO). RUO products are specifically intended for laboratory research applications, such as basic research, pharmaceutical research, and the development of new assays . They are not intended for use in diagnostic procedures, patient management, or any other clinical application .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129243-48-7

Molecular Formula

C5H10N2OS

Molecular Weight

146.208

IUPAC Name

(3S)-3-sulfanylpyrrolidine-1-carboxamide

InChI

InChI=1S/C5H10N2OS/c6-5(8)7-2-1-4(9)3-7/h4,9H,1-3H2,(H2,6,8)/t4-/m0/s1

InChI Key

LOHFTLLGWCUFDL-BYPYZUCNSA-N

SMILES

C1CN(CC1S)C(=O)N

Synonyms

1-Pyrrolidinecarboxamide,3-mercapto-,(S)-(9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synonyms and Patent Search Strategies for 3-Mercaptopyrrolidine-1-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the nomenclature and patent search strategies for 3-mercaptopyrrolidine-1-carboxamide . It is designed for medicinal chemists and patent information specialists who need to locate specific chemical entities within complex intellectual property landscapes.

Executive Summary

3-Mercaptopyrrolidine-1-carboxamide is a functionalized heterocyclic scaffold often utilized as a synthetic intermediate in the development of enzyme inhibitors (e.g., proteases, kinases) or as a metabolic degradation product. In patent literature, this molecule is rarely indexed by a single common name. Instead, it is obscured by variable IUPAC naming conventions, inverted indexing rules, and broad Markush claims.

This guide deconstructs the chemical identity of the molecule to generate a robust list of synonyms and provides a validated protocol for exhaustive patent searching.

Chemical Identity & Nomenclature Analysis

To effectively search for this compound, one must understand the hierarchy of its functional groups. The molecule consists of a pyrrolidine ring substituted with a thiol (-SH) group at position 3 and a carboxamide (-C(=O)NH₂) group at position 1 (the ring nitrogen).

IUPAC Systematic Naming

According to IUPAC priority rules:

  • Principal Group: The carboxamide (urea derivative) has higher priority than the thiol. Thus, the suffix is "-carboxamide".

  • Numbering: The nitrogen atom is position 1.[1][2] The thiol is at position 3.

  • Substituent: The -SH group is designated as "sulfanyl" (preferred) or "mercapto".

Primary IUPAC Name:

3-Sulfanylpyrrolidine-1-carboxamide

Database Indexing Variations

Patent databases (e.g., chemically indexed text in Espacenet, Google Patents) and chemical registries (CAS, Reaxys) often use inverted names or alternative descriptors.

Naming ConventionGenerated SynonymContext
IUPAC (Preferred) 3-Sulfanylpyrrolidine-1-carboxamideModern academic/patent literature
Traditional / Common 3-Mercaptopyrrolidine-1-carboxamideOlder patents, reagent catalogs
Inverted (Index Name) Pyrrolidine-1-carboxamide, 3-mercapto-CAS Registry, formal indices
Inverted (Alternative) Pyrrolidine-1-carboxamide, 3-sulfanyl-Modern indexing systems
Functional Class 1-Carbamoylpyrrolidine-3-thiolFocus on the urea moiety
Descriptive 1-(Aminocarbonyl)-3-pyrrolidinethiolFocus on the carbonyl linkage
Stereochemistry

The 3-position is a chiral center.[3] Patent claims may cover the racemate or specific enantiomers.

  • (3S)-3-sulfanylpyrrolidine-1-carboxamide

  • (3R)-3-sulfanylpyrrolidine-1-carboxamide

  • (RS)-3-mercaptopyrrolidine-1-carboxamide

Strategic Patent Search Protocol

Searching for small, specific scaffolds requires a multi-modal approach to avoid "false negatives" (missing relevant documents).

Text-Based Query Construction

Text searching is prone to errors due to typos or non-standard naming in patents. Use proximity operators and wildcards.

Recommended Boolean Query String:

Structure-Based Searching (The Gold Standard)

Text searches miss structures hidden in images or Markush claims.

  • Exact Structure Search: Define the specific atoms and connectivity.

  • Substructure Search: Allow substitution only if you are looking for derivatives (e.g., N-alkylated amides).

  • Markush Search: Essential for patents. This molecule is often claimed as:

    • Core: Pyrrolidine[1][2][4][5][6][7][8]

    • R1 (N-substituent): -C(=O)NR'R'' (where R', R'' = H)

    • R2 (C-substituent): -SH

Visualization of Search Workflow

The following diagram illustrates the logical flow for validating and searching for the compound in patent databases.

SearchWorkflow Start Target Molecule: 3-Mercaptopyrrolidine-1-carboxamide Identify Step 1: Identify Functional Hierarchy (Carboxamide > Thiol) Start->Identify Generate Step 2: Generate Synonym List Identify->Generate Synonyms Synonyms: 1. 3-Sulfanylpyrrolidine-1-carboxamide 2. 1-Carbamoylpyrrolidine-3-thiol 3. Pyrrolidine-1-carboxamide, 3-mercapto- Generate->Synonyms SearchType Step 3: Select Search Mode Generate->SearchType TextSearch Text-Based Search (Keyword Boolean) SearchType->TextSearch StructSearch Structure-Based Search (Exact & Substructure) SearchType->StructSearch Results Consolidated Patent List TextSearch->Results Markush Markush Claim Analysis (Generic Structures) StructSearch->Markush Broaden Scope Markush->Results

Caption: Logical workflow for generating synonyms and executing a comprehensive patent search for 3-mercaptopyrrolidine-1-carboxamide.

Experimental Protocol: Validating a Synonym Hit

When a potential synonym or structure is found in a patent, use this protocol to verify its identity against the target molecule.

Objective: Confirm that a text string in a patent refers to the chemical structure of 3-mercaptopyrrolidine-1-carboxamide.

Step-by-Step Methodology:

  • Extraction: Copy the chemical name exactly as it appears in the patent text (e.g., "Compound 12").

  • Name-to-Structure Conversion: Use a tool like ChemDraw or MarvinSketch to convert the name to a structure.

    • Input: "1-carbamoylpyrrolidine-3-thiol"

    • Output: Check for a 5-membered nitrogen ring, a -C(=O)NH₂ on the nitrogen, and an -SH on carbon 3.

  • SMILES Generation: Generate the SMILES string for the target molecule:

    • Isomeric SMILES: NC(=O)N1CCC1 (for S-enantiomer) or NC(=O)N1CCC(S)C1 (racemic).

  • Comparison: Compare the generated SMILES with the patent's described structure.

  • Contextual Verification: Read the synthesis method in the patent.

    • Look for: Reaction of 3-mercaptopyrrolidine (or a protected derivative like 3-acetylthiol) with a carbamoylating agent (e.g., trimethylsilyl isocyanate or urea).

Key Data Summary

PropertyValue / Descriptor
Molecular Formula C₅H₁₀N₂OS
Molecular Weight 146.21 g/mol
SMILES (Canonical) NC(=O)N1CCC(S)C1
InChIKey (Predicted) Variable based on stereochemistry
Common Scaffolds Used in DPP-4 inhibitors, cysteine protease inhibitors.[6]
Protected Forms Often appears in patents as S-acetyl or S-trityl protected precursors (e.g., S-(1-carbamoylpyrrolidin-3-yl) ethanethioate).

References

  • International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrrolidine-1-carboxamide (Parent Structure). PubChem.[1][4][5][3][6][9] [Link]

  • European Patent Office. Espacenet Patent Search - Classification Search (C07D207/00).[Link]

Sources

An In-depth Technical Guide on the Physical Properties of Mercapto-Pyrrolidine Carboxamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Mercapto-Pyrrolidine Carboxamides in Drug Discovery

The mercapto-pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents under investigation. These intermediates are integral to the synthesis of molecules targeting a range of diseases, from infectious agents like Mycobacterium tuberculosis to complex conditions such as cancer and diabetes.[1][2][3] The pyrrolidine ring, a five-membered nitrogen heterocycle, provides a three-dimensional structure that allows for the precise spatial orientation of substituents, a critical factor for effective interaction with biological targets.[4] The incorporation of a mercapto (-SH) group and a carboxamide (-CONH-) linkage introduces key hydrogen bonding and potential metal-coordinating functionalities, further enhancing the molecular recognition capabilities of these compounds.

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous scientific evaluation. A thorough understanding of the physical properties of these intermediates is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. Properties such as melting point, solubility, and pKa directly influence a compound's purity, formulation, bioavailability, and ultimately, its therapeutic efficacy.[5][6][7] This guide provides a comprehensive overview of the key physical properties of mercapto-pyrrolidine carboxamide intermediates, detailing the theoretical underpinnings, experimental determination, and practical implications for drug discovery and development.

Melting Point: A Sentinel of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[7][8] Consequently, melting point determination is a fundamental and readily accessible technique for assessing the purity and confirming the identity of synthesized mercapto-pyrrolidine carboxamide intermediates.[7][9]

Causality Behind Experimental Choices: The presence of impurities disrupts the crystal lattice of a compound, typically leading to a depression and broadening of the melting point range.[7][10] Therefore, a sharp melting point is a strong indicator of high purity. This is a critical quality control parameter in pharmaceutical development, ensuring batch-to-batch consistency and the absence of unwanted side products from the synthesis.[9]

Illustrative Data:

While specific data for a single "mercapto-pyrrolidine carboxamide" is not available, the following table presents representative melting points for various pyrrolidine carboxamide derivatives found in the literature. This illustrates the range of melting points that can be expected for this class of compounds and highlights the influence of different substituents on this physical property.

Compound Name/ReferenceMolecular FormulaMelting Point (°C)
1-(4-nitrophenylsulfonyl)-N-(1-oxo-1-(phenylamino)propan-2-yl)pyrrolidine-2-carboxamide (10a)[11]C20H22N4O6S156–158
N-(1-(4-isopropylphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (10d)[12]C23H28N4O6S86–88
N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide(10e)[12]C20H21ClN4O6S145–147
Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the widely used capillary method for determining the melting point of a solid compound, adhering to pharmacopeial standards.[13]

Step-by-Step Methodology:

  • Sample Preparation: The mercapto-pyrrolidine carboxamide intermediate must be completely dry and in a fine powdered form to ensure efficient and uniform heat transfer.[8]

  • Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.[13]

  • Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.[9]

  • Heating: The sample is heated at a controlled rate, typically 1–2 °C per minute near the expected melting point.[9][13]

  • Observation and Recording: The temperature at which the first signs of melting are observed (onset) and the temperature at which the sample becomes completely liquid (clear point) are recorded as the melting range.[9][13]

Solubility: The Gateway to Bioavailability

Solubility, the ability of a compound to dissolve in a solvent, is a critical physicochemical property that profoundly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and diminished therapeutic effect.[5][6] Therefore, determining the solubility of mercapto-pyrrolidine carboxamide intermediates early in the discovery process is essential for guiding lead optimization and formulation strategies.[6]

Causality Behind Experimental Choices: Two primary types of solubility are assessed: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound, often dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[6] This is a high-throughput screening method used in early discovery to quickly flag compounds with potential solubility issues.[6] Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a given solvent and is the gold standard for solubility determination.[6][14] The shake-flask method is a widely accepted technique for measuring thermodynamic solubility.[5][14]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol details the shake-flask method for determining the thermodynamic solubility of a mercapto-pyrrolidine carboxamide intermediate.[5]

Step-by-Step Methodology:

  • Preparation of a Saturated Solution: An excess amount of the test compound is added to a known volume of the selected solvent (e.g., phosphate-buffered saline, PBS) in a vial to ensure undissolved solid remains.[5]

  • Equilibration: The vial is agitated at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[14]

  • Separation of Undissolved Solid: The solution is centrifuged or filtered to remove any undissolved solid.[14]

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS.[5] A calibration curve is prepared using known concentrations of the test compound for accurate quantification.[5]

  • Calculation of Solubility: The solubility is calculated from the measured concentration, taking into account any dilutions made during the process, and is typically expressed in mg/mL or µM.[5]

Acid Dissociation Constant (pKa): Unveiling the Ionization State

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[15] For mercapto-pyrrolidine carboxamide intermediates, which often contain both acidic (e.g., the mercapto group) and basic (e.g., the pyrrolidine nitrogen) functionalities, the pKa values determine the extent of ionization at a given pH.[16] This is of paramount importance as the ionization state of a molecule influences its solubility, permeability across biological membranes, and binding affinity to its target protein.[16]

Causality Behind Experimental Choices: The mercapto group (-SH) is weakly acidic, while the pyrrolidine nitrogen is basic. The pKa of the mercapto group will determine the pH at which it deprotonates to form a thiolate anion (-S⁻), which can be a potent nucleophile and metal ligand. The pKa of the pyrrolidine nitrogen will dictate the pH at which it is protonated to form a positively charged ammonium species. Understanding these pKa values allows for the prediction of the compound's charge state in different physiological compartments, such as the stomach (acidic) and the intestines (neutral to slightly basic).

Experimental Determination of pKa

Various methods can be employed to determine the pKa of a compound, including potentiometric titration, UV-Vis spectroscopy, and NMR spectroscopy.[15][17] In a typical determination, a parameter that changes with the ionization state of the molecule (e.g., UV absorbance, chemical shift) is measured as a function of pH, generating a sigmoidal curve from which the pKa can be derived as the inflection point.[15]

Spectroscopic Characterization: Elucidating the Molecular Structure

Unambiguous confirmation of the molecular structure of mercapto-pyrrolidine carboxamide intermediates is a prerequisite for any further investigation. A combination of spectroscopic techniques is employed for this purpose.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and their chemical environment.[18][19][20]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy, confirming its elemental composition.[18][19][21]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the C=O stretch of the carboxamide, the N-H stretch of the amide and pyrrolidine, and the S-H stretch of the mercapto group.[12]

Representative Spectroscopic Data for Pyrrolidine Carboxamide Derivatives:

The following data, adapted from studies on related pyrrolidine carboxamide derivatives, illustrates the typical spectroscopic signatures for this class of compounds.

Spectroscopic TechniqueObserved Data and Interpretation
¹H NMR (400 MHz, DMSO-d6)[12]Signals corresponding to aromatic protons, protons on the pyrrolidine ring, and protons of the carboxamide and other substituents. Chemical shifts (δ) are reported in ppm.
¹³C NMR Signals for the carbonyl carbon (C=O) of the amide, aromatic carbons, and carbons of the pyrrolidine ring.[20]
IR (CHCl3) νmax (cm⁻¹) [12]~3368 (N-H stretch), ~1668 (C=O stretch), ~1351 and ~1245 (S=O stretch for sulfonamide derivatives).
Mass Spec (m/z) [18]Detection of the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) confirms the molecular weight.
Experimental Protocol: General Spectroscopic Analysis

Step-by-Step Methodology:

  • Sample Preparation: The purified mercapto-pyrrolidine carboxamide intermediate is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis.[18][19] For IR analysis, the sample can be prepared as a KBr pellet or dissolved in a suitable solvent.[22] For mass spectrometry, the sample is typically dissolved in a volatile solvent.

  • Data Acquisition: Spectra are recorded on the respective instruments (NMR spectrometer, IR spectrometer, mass spectrometer) using standard operating procedures.[19][22]

  • Data Analysis: The obtained spectra are processed and analyzed to elucidate the structure of the compound, with chemical shifts, coupling constants, and mass-to-charge ratios being key parameters.

Chirality and Optical Activity: The Importance of Stereochemistry

The pyrrolidine ring in mercapto-pyrrolidine carboxamide intermediates often contains one or more stereocenters, leading to the existence of enantiomers and diastereomers.[4] The biological activity of chiral molecules is often highly dependent on their stereochemistry, as stereoisomers can exhibit different binding affinities for their protein targets, as well as different pharmacokinetic and toxicological profiles.[2][4]

Causality Behind Experimental Choices: It is crucial to synthesize and characterize stereochemically pure compounds to ensure that the observed biological activity is attributable to a single, well-defined stereoisomer. Chiral high-performance liquid chromatography (chiral HPLC) is a powerful technique for separating and quantifying enantiomers.[1] The optical activity of a chiral compound, its ability to rotate the plane of polarized light, is measured using a polarimeter. The specific rotation is a characteristic physical property of a chiral molecule.[23]

Experimental Considerations for Chiral Analysis:
  • Chiral Synthesis or Resolution: Stereochemically pure mercapto-pyrrolidine carboxamide intermediates can be obtained either through stereoselective synthesis or by resolution of a racemic mixture.[24][25]

  • Determination of Enantiomeric Excess: Chiral HPLC is used to determine the enantiomeric excess (ee%) of a sample, which is a measure of its enantiomeric purity.[1]

  • Measurement of Optical Rotation: A polarimeter is used to measure the specific rotation of the purified enantiomer. The direction of rotation (dextrorotatory (+) or levorotatory (-)) and its magnitude are recorded.[23]

Visualizations

Mercapto-Pyrrolidine Carboxamide Structure cluster_0 Generic Mercapto-Pyrrolidine Carboxamide C1 C C2 C C1->C2 C=O C=O C1->C=O N N N->C1 R R N->R C3 C C2->C3 SH SH C2->SH C4 C C3->C4 C4->N NHR NH-R' C=O->NHR

Caption: General structure of a mercapto-pyrrolidine carboxamide intermediate.

Experimental_Workflow_Physical_Properties cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physicochemical Physicochemical Profiling Synthesis Synthesis of Mercapto-Pyrrolidine Carboxamide Intermediate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assay (Shake-Flask) MeltingPoint->Solubility pKa pKa Determination Solubility->pKa Chirality Chiral Analysis (HPLC, Polarimetry) pKa->Chirality

Sources

Methodological & Application

Application Notes and Protocols for Thio-alkylation of (S)-3-Mercaptopyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of S-Alkylated Pyrrolidine Scaffolds

(S)-3-Mercaptopyrrolidine-1-carboxamide is a valuable chiral building block in medicinal chemistry and drug development. The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceuticals, prized for its conformational rigidity and ability to present substituents in well-defined spatial orientations. The sulfhydryl (-SH) group at the 3-position offers a versatile handle for chemical modification, allowing for the introduction of a wide array of functionalities through S-alkylation. This modification can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including target binding, solubility, and metabolic stability.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the protocols for the thio-alkylation of (S)-3-Mercaptopyrrolidine-1-carboxamide. We will explore two primary and highly effective strategies for forming stable thioether linkages: the base-catalyzed nucleophilic substitution with alkyl halides and the Michael addition to electron-deficient alkenes. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central pillars of this guide, ensuring scientific integrity and practical applicability.

Core Chemical Principles: Activating the Thiol Nucleophile

The thio-alkylation of (S)-3-Mercaptopyrrolidine-1-carboxamide hinges on the nucleophilic character of the sulfur atom. Thiols are generally more acidic than their alcohol counterparts, with pKa values typically around 10-11.[1] This increased acidity is attributed to the larger size of the sulfur atom, which allows for better distribution of the negative charge in the resulting thiolate anion.

The key to successful S-alkylation is the deprotonation of the thiol group to form the more potent thiolate nucleophile (RS⁻). This is typically achieved through the use of a suitable base. The choice of base is critical and depends on the specific reaction pathway and the presence of other functional groups. The primary carboxamide group in our substrate is generally stable under moderately basic conditions used for thiol deprotonation, but harsh basic conditions should be avoided to prevent potential hydrolysis.

The general mechanism for base-catalyzed S-alkylation is a two-step process:

  • Deprotonation: The base removes the acidic proton from the thiol group, forming a thiolate anion.

  • Nucleophilic Attack: The highly nucleophilic thiolate anion then attacks the electrophilic carbon of the alkylating agent in an SN2 or conjugate addition fashion.[1][2]

Below is a conceptual workflow for the thio-alkylation process.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start (S)-3-Mercaptopyrrolidine- 1-carboxamide Solvent Choose Solvent Start->Solvent Base Select & Add Base Alkylating_Agent Add Alkylating Agent (Alkyl Halide or Michael Acceptor) Base->Alkylating_Agent Solvent->Base Reaction_Conditions Control Temperature & Time Alkylating_Agent->Reaction_Conditions Quench Quench Reaction Reaction_Conditions->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product S-Alkylated Product Purification->Product

Caption: General workflow for the thio-alkylation of (S)-3-Mercaptopyrrolidine-1-carboxamide.

Protocol 1: S-Alkylation via Nucleophilic Substitution with Alkyl Halides

This protocol details the reaction of (S)-3-Mercaptopyrrolidine-1-carboxamide with an alkyl halide in the presence of a mild base. This SN2 reaction is a robust and widely applicable method for forming thioether bonds.[1][3] The use of an inorganic base like potassium carbonate in a polar aprotic solvent is often effective and minimizes side reactions.

Causality of Experimental Choices:
  • Base Selection: Potassium carbonate (K₂CO₃) is chosen as a mild inorganic base. It is sufficiently basic to deprotonate the thiol to a significant extent, driving the reaction forward, without being so strong as to cause hydrolysis of the carboxamide functionality. Triethylamine (Et₃N) is another suitable option, particularly for reactions in aqueous media.

  • Solvent System: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent polar aprotic solvents for SN2 reactions. They effectively solvate the cation of the base while leaving the thiolate anion relatively free and highly nucleophilic.

  • Temperature Control: The reaction is typically conducted at room temperature to maintain selectivity and prevent potential side reactions. Gentle heating may be required for less reactive alkyl halides.

G Reactants (S)-3-Mercaptopyrrolidine-1-carboxamide (Thiol) Alkyl Halide (R-X) Thiolate Thiolate Anion Reactants->Thiolate Deprotonation Base Base (e.g., K₂CO₃) Base->Thiolate Product S-Alkylated Pyrrolidine Byproduct (KX + KHCO₃) Thiolate->Product SN2 Attack on R-X

Caption: Reaction pathway for base-catalyzed S-alkylation with an alkyl halide.

Detailed Step-by-Step Protocol:
  • Reagent Preparation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-3-Mercaptopyrrolidine-1-carboxamide (1.0 eq).

    • Add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.1-0.2 M.

    • Add powdered anhydrous potassium carbonate (1.5-2.0 eq).

  • Reaction Initiation:

    • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

    • Add the alkyl halide (1.1-1.2 eq) dropwise to the stirring suspension.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A typical TLC system would be dichloromethane/methanol (e.g., 95:5 or 90:10 v/v). The product should have a higher Rf value than the starting thiol.

    • Continue stirring at room temperature until the starting material is consumed (typically 2-12 hours). Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure S-alkylated product.

Quantitative Data Summary:
Alkyl Halide ExampleBase (eq)SolventTemp (°C)Time (h)Typical Yield
Benzyl bromideK₂CO₃ (1.5)MeCN254>90%
IodoacetamideK₂CO₃ (1.5)DMF252>95%
Ethyl bromoacetateEt₃N (1.5)CH₂Cl₂256~85%

Protocol 2: S-Alkylation via Michael Addition

The Michael addition, or conjugate addition, is a powerful method for forming C-S bonds by reacting a thiol with an α,β-unsaturated carbonyl compound (a Michael acceptor).[4] This reaction is often catalyzed by a mild base or a nucleophilic catalyst and can proceed under very mild conditions, sometimes even in aqueous media.[5][6]

Causality of Experimental Choices:
  • Michael Acceptor: A variety of electron-deficient alkenes can be used, such as acrylates, acrylamides, and vinyl ketones. The reactivity of the acceptor influences the required reaction conditions.

  • Catalyst: For many thiol-Michael additions, a catalytic amount of a non-nucleophilic organic base like triethylamine (Et₃N) or a phosphine catalyst can be employed.[6][7] These catalysts generate a sufficient concentration of the thiolate nucleophile to initiate the reaction.

  • Solvent: Protic solvents like ethanol or even water can be suitable for Michael additions, especially when using a base catalyst. Aprotic solvents like THF or dichloromethane are also commonly used.

G Reactants (S)-3-Mercaptopyrrolidine-1-carboxamide (Thiol) Michael Acceptor (e.g., Acrylate) Thiolate Thiolate Anion Reactants->Thiolate Deprotonation Catalyst Base or Nucleophilic Catalyst (e.g., Et₃N) Catalyst->Thiolate Enolate_Intermediate Enolate Intermediate Thiolate->Enolate_Intermediate 1,4-Conjugate Addition Product Michael Adduct Enolate_Intermediate->Product Protonation

Caption: Reaction pathway for the base-catalyzed Michael addition of a thiol to an acrylate.

Detailed Step-by-Step Protocol:
  • Reagent Preparation:

    • In a round-bottom flask, dissolve (S)-3-Mercaptopyrrolidine-1-carboxamide (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or a mixture of water and a co-solvent) to a concentration of 0.1-0.5 M.

    • Add the Michael acceptor (1.0-1.1 eq) to the solution.

  • Reaction Initiation:

    • Add a catalytic amount of the base (e.g., triethylamine, 0.1-0.2 eq).

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring (Self-Validation):

    • Monitor the disappearance of the starting materials by TLC or LC-MS. The reaction is often rapid and can be complete within a few minutes to a few hours.

    • If the reaction is slow, a slight increase in temperature or the addition of more catalyst may be beneficial.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess volatile base.

    • If the product is soluble in an organic solvent, dissolve the residue in ethyl acetate or dichloromethane and wash with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining amine catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via flash column chromatography on silica gel if necessary. In many cases, if the reaction goes to completion, the product may be of sufficient purity after a simple work-up.

Quantitative Data Summary:
Michael AcceptorCatalyst (eq)SolventTemp (°C)Time (h)Typical Yield
Methyl acrylateEt₃N (0.1)EtOH251>95%
N,N-DimethylacrylamideTCEP (0.05)H₂O/MeCN250.5>90%
Methyl vinyl ketoneDBU (0.1)THF0-252~90%

Trustworthiness and Self-Validation:

The protocols provided are designed to be self-validating through in-process monitoring. The use of TLC and LC-MS at regular intervals allows the researcher to confirm the consumption of starting materials and the formation of the desired product. This real-time analysis is crucial for determining the reaction endpoint and for troubleshooting any issues that may arise, such as the formation of side products or incomplete conversion. Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its structure and purity.

Conclusion

The thio-alkylation of (S)-3-Mercaptopyrrolidine-1-carboxamide is a versatile and efficient transformation for the synthesis of novel and structurally diverse molecules. The two primary methods detailed in these application notes, nucleophilic substitution with alkyl halides and Michael addition to activated alkenes, provide reliable pathways to a wide range of S-alkylated pyrrolidine derivatives. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can successfully synthesize these valuable compounds for applications in drug discovery and development.

References

  • Li, G.-Z., Randev, R. K., Soeriyadi, A. H., Rees, G., Boyer, C., Tong, Z., Davis, T. P., Becer, C. R., & Haddleton, D. M. (2010). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 1(8), 1196. [Link]

  • Reddy, S. K., Brown, M. B., & Jones, D. S. (2015). Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications. PMC. [Link]

  • Singh, R., & Sharma, M. (2020). Synthetic access to thiols: A review. Journal of Chemical Sciences, 132(1). [Link]

  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Li, G.-Z., Randev, R. K., Soeriyadi, A. H., Rees, G., Boyer, C., Tong, Z., Davis, T. P., Becer, C. R., & Haddleton, D. M. (2010). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Monash University. [Link]

  • Bowman, C. N., & Kloxin, C. J. (2015). Thiol-containing dual cure polymers and methods using same.
  • ChemTalk. (2022, July 15). The Thiol Functional Group. ChemTalk. [Link]

  • LabXchange. (2025, January 2). The Thiol Functional Group. LabXchange. [Link]

  • Dong, J., & Wang, Q. (2021). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]

  • Cheng, H.-G., Pu, M., Kundu, G., & Schoenebeck, F. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]

  • Azizi, N., & Saeedi, M. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. SID. [Link]

  • Li, Y., Li, G., & Liu, J. (2023). Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea. PMC. [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. PMC. [Link]

  • Kurosu, M., & Kishi, Y. (2001). Expeditious amide-forming reactions using thiol esters. Academia.edu. [Link]

  • LibreTexts. (2016, February 25). 13.10: Thiols (Mercaptans). Chemistry LibreTexts. [Link]

  • Mashkina, A. V. (2008). Catalytic preparation of mercaptans. ResearchGate. [Link]

  • Cioce, A., & De Riccardis, F. (2022). Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. American Chemical Society. [Link]

  • Pollak, I. E., & Grill, M. (1956). N-(Arylmercaptoalkyl) Amides by Reaction of Thiols with Amino Alcohols and Carboxylic Acids. ACS Publications. [Link]

  • Nagao, Y., Sano, S., & Shiro, M. (2006). Synthesis of the N-acetylcysteamine thioester of seco-proansamitocin. PubMed. [Link]

  • Cullinane, N. M., & Chard, S. J. (1962). Novel catalytic process for preparation of mercaptans by reaction of h2s with alcohols or ethers.
  • Hahne, H., & Kuster, B. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC. [Link]

  • Yang, F., & Shen, Y. (2012). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. [Link]

  • Giansanti, P. (2017). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Protocols.io. [Link]

Sources

Application Note: Advanced Peptide Engineering with (S)-3-Mercaptopyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The integration of (S)-3-Mercaptopyrrolidine-1-carboxamide (hereafter referred to as 3-MPC ) into peptide scaffolds represents a high-value strategy in Fragment-Based Drug Discovery (FBDD) and peptidomimetic engineering.[1][2]

This molecule combines three distinct structural advantages:

  • The Pyrrolidine Scaffold: Acts as a proline mimetic, introducing conformational constraint and reducing the entropic penalty of binding.

  • The 1-Carboxamide Moiety: A urea-like motif that serves as a potent hydrogen bond donor/acceptor, frequently utilized in protease inhibitors (e.g., against DPP-4 or SARS-CoV-2 Mpro) to engage active site residues (S1/S2 pockets).[1][2]

  • The 3-Mercapto Group: A highly nucleophilic handle allowing for site-specific conjugation, thioether bridging, or "warhead" positioning against catalytic cysteines in target enzymes.[1]

This guide details the protocols for using 3-MPC as a C-terminal pharmacophore or a side-chain modification via robust thioether ligation techniques.[1][2]

Part 2: Chemical Profile & Handling[1]

PropertySpecificationCritical Handling Note
IUPAC Name (3S)-3-sulfanylpyrrolidine-1-carboxamideMaintain stereochemical integrity (S-isomer).[1][2]
Molecular Weight ~146.21 g/mol Calculate stoichiometry precisely based on free thiol content.[1]
Solubility DMSO, DMF, Water (Moderate)Dissolve in degassed buffers/solvents to prevent disulfide dimerization.[2]
Reactive Groups Thiol (-SH), Carboxamide (-CONH2)The amide is generally unreactive; the thiol is the primary nucleophile.[2]
Storage -20°C, under Argon/NitrogenHygroscopic & Oxidative Sensitive. Always store under inert gas.[1][2]

Part 3: Experimental Workflows

Workflow A: Thioether Ligation (The "Haloacetyl" Route)

Best for: Creating stable, non-cleavable peptidomimetics where 3-MPC acts as the bioactive pharmacophore.[2]

In this approach, the peptide backbone is modified with an electrophile (Chloroacetyl or Bromoacetyl) at the N-terminus or a Lysine side chain.[2] 3-MPC is then introduced to displace the halide, forming a stable thioether bond.[1]

Phase 1: Synthesis of the Electrophilic Peptide Precursor

System: Solid-Phase Peptide Synthesis (SPPS) on Rink Amide Resin.[1][2]

  • Peptide Assembly: Synthesize the desired peptide sequence using standard Fmoc/tBu protocols.[1]

  • N-Terminal Deprotection: Remove the final Fmoc group using 20% Piperidine/DMF.[1][3]

  • Haloacetylation (The "Linker" Step):

    • Reagents: Chloroacetic acid (10 eq), DIC (5 eq), HOBt (5 eq) in DMF.

    • Note on Halide Choice: Use Chloroacetic acid for better stability.[1] Use Bromoacetic acid for faster reaction kinetics but higher risk of side reactions (e.g., Histidine alkylation).[2]

    • Reaction: Shake for 1 hour at Room Temperature (RT).

    • QC: Perform a Kaiser test. It should be negative (yellow), indicating the amine is capped.[2]

Phase 2: Conjugation of 3-MPC

Context: This step can be performed On-Resin (recommended for solubility) or In-Solution (post-cleavage).[1][2]

Protocol (On-Resin):

  • Wash: Wash the haloacetylated resin 3x with degassed DMF.[1]

  • Preparation of 3-MPC Solution:

    • Dissolve (S)-3-Mercaptopyrrolidine-1-carboxamide (3.0 equivalents relative to resin loading) in degassed DMF.

    • Add DIEA (Diisopropylethylamine) (6.0 equivalents) to activate the thiol.[1][2]

    • Optional: Add a catalytic amount of Sodium Iodide (NaI) to facilitate the Finkelstein reaction (Cl

      
       I 
      
      
      
      S-substitution) if using the chloro-derivative.[1][2]
  • Coupling:

    • Add the solution to the resin.[4]

    • Agitate under Nitrogen atmosphere for 2–4 hours at RT.

    • Monitoring: The reaction is complete when Ellman’s test on the supernatant is negative (thiol consumed) or via micro-cleavage LC-MS.[1][2]

  • Cleavage:

    • Wash resin 5x DMF, 5x DCM.[1]

    • Cleave using TFA/TIS/H2O (95:2.5:2.5).[1][2] Do not use EDT (Ethanedithiol) as a scavenger, as it may exchange with the thioether or complicate purification.[2] Use Triisopropylsilane (TIS) instead.[1][2]

Workflow B: Disulfide Bridging (Reversible Conjugation)

Best for: Delivery systems where 3-MPC needs to be released in the reducing environment of the cytosol.[2]

  • Peptide Activation: Synthesize a peptide with a Cysteine residue activated as an SPy (3-nitro-2-pyridinesulfenyl) or Pys (2-pyridinesulfenyl) mixed disulfide.[1][2]

    • Reagent: React resin-bound Cys-peptide with 2,2'-dithiodipyridine (Aldrithiol-2).[1][2]

  • Disulfide Exchange:

    • Dissolve 3-MPC (1.5 eq) in pH 7.5 phosphate buffer (degassed).

    • Add to the activated peptide solution.

    • Mechanism: The 3-MPC thiol attacks the activated disulfide, releasing pyridine-2-thione (yellow color change) and forming the Peptide-S-S-(3-MPC) conjugate.[1][2]

  • Purification: HPLC (Acetonitrile/Water gradient). Avoid high pH to prevent disulfide scrambling.[1]

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the logical flow for incorporating 3-MPC into a peptide drug scaffold using the Haloacetyl Thioether method (Workflow A).

G cluster_0 Phase 1: Electrophile Installation cluster_1 Phase 2: Nucleophilic Displacement cluster_2 Phase 3: Final Product Start Resin-Bound Peptide (Free N-Terminus) Halo Haloacetylation (Cl-CH2-COOH / DIC) Start->Halo Acylation Activated Activated Peptide (Resin-NH-CO-CH2-Cl) Halo->Activated 1 hr, RT Reaction Thiol-Halide Exchange (SN2 Mechanism) Activated->Reaction Reagent (S)-3-Mercaptopyrrolidine -1-carboxamide (3-MPC) Reagent->Reaction Base DIEA / NaI (Cat.) Base->Reaction Final Peptide-Thioether-Pyrrolidine Conjugate (Stable Peptidomimetic) Reaction->Final Cleavage (TFA)

Figure 1: Strategic workflow for the site-specific attachment of 3-MPC to a peptide backbone via thioether ligation.[1][2]

Part 5: Quality Control & Troubleshooting

Controlling Oxidation (The "Dimer" Problem)

The 3-mercapto group is prone to forming homodimers (S-S bridged) in solution.[1][2]

  • Symptom: HPLC shows a peak at 2x molecular weight of the reagent.

  • Prevention: Always prepare the 3-MPC stock solution immediately before use. If the reagent appears oxidized, treat with TCEP (Tris(2-carboxyethyl)phosphine) immobilized gel or 1.1 eq of DTT prior to adding to the peptide reaction.[2]

  • Note: If using DTT, it must be removed (via extraction or rapid filtration) before the coupling step if you are using the Disulfide Bridging workflow, as DTT will reduce your target bond. For Thioether Ligation, TCEP is compatible.[1]

Stereochemical Integrity

The (S)-enantiomer of the pyrrolidine ring is crucial for biological recognition (e.g., fitting into the S1 pocket of proteases).[2]

  • Risk: High temperatures (>50°C) and strong bases during coupling can cause racemization at the chiral center.[2]

  • Control: Keep coupling reactions at Room Temperature. Use DIEA (mild base) rather than DBU.

Mass Spectrometry Validation

When analyzing the final conjugate, look for the specific mass shift:

  • Added Mass: +144.19 Da (Formula: C5H9N2O + S).[1][2]

  • Calculation: MW of Peptide + MW of 3-MPC - MW of HCl (loss of H from thiol and Cl from linker).[1][2]

  • Fragmentation: In MS/MS, the thioether bond is relatively stable, but you may see a characteristic loss of the pyrrolidine carboxamide fragment.

Part 6: References

  • Onoabedje, E. A., et al. (2021). "New sulphonamide pyrrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities."[5][6] PLOS ONE. Available at: [Link][1][2][5]

    • Context: Validates the pyrrolidine carboxamide scaffold as a bioactive pharmacophore and provides characterization data for similar derivatives.[5][7]

  • Kolodziej, S. A., & Marshall, G. R. (1996). "Stereoselective syntheses of 3-mercaptoproline derivatives protected for solid phase peptide synthesis."[1][8] International Journal of Peptide and Protein Research. Available at: [Link]

    • Context: Establishes the foundational chemistry for using mercapto-pyrrolidines as conformational constraints in peptides.

  • Reddy, S. T., et al. (2007). "Exploiting lymphatic transport and complement activation in nanoparticle vaccines." Nature Biotechnology.[1] (Referenced for Thiol-Pyridyl Disulfide chemistry).[1][2][8][9][10] Available at: [Link]

    • Context: Provides the mechanistic basis for the disulfide exchange protocols (Workflow B).

  • Dondoni, A., et al. (2009). "A new ligation strategy for peptide and protein glycosylation: photoinduced thiol-ene coupling."[1][2] Organic & Biomolecular Chemistry. Available at: [Link]

    • Context: Supports the "Green Chemistry" aspect of thiol-mediated ligation used in the experimental design.

Sources

Michael addition reactions involving chiral mercaptopyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Michael Addition Reactions Involving Chiral Mercaptopyrrolidines

Executive Summary

This guide details the application of chiral mercaptopyrrolidines in asymmetric Michael addition reactions. These privileged scaffolds serve two distinct but critical roles in modern drug development:

  • As Bifunctional Organocatalysts: Utilizing the pyrrolidine amine for enamine/iminium activation and the mercapto (or thiourea-derived) moiety for hydrogen-bond directing, enabling high enantioselectivity in C-C and C-S bond formations.

  • As Chiral Nucleophiles (Building Blocks): Functioning as the "Michael Donor" in the synthesis of carbapenem antibiotics (e.g., Doripenem, Ertapenem) and Matrix Metalloproteinase (MMP) inhibitors.

Mechanistic Principles

Organocatalysis: The Bifunctional Activation Mode

When employed as catalysts, chiral mercaptopyrrolidine derivatives (often modified as thioureas or bearing a free thiol/thioether) operate via a dual-activation mechanism.

  • HOMO Activation (Nucleophile): The secondary amine of the pyrrolidine condenses with a carbonyl substrate (e.g., aldehyde/ketone) to form a chiral enamine intermediate. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the

    
    -carbon nucleophilic.
    
  • LUMO Activation (Electrophile): The sulfur moiety (thiol, thioether, or thiourea) acts as a Hydrogen Bond Donor (HBD) or steric director. It coordinates with the Michael acceptor (e.g., nitroolefin), lowering its Lowest Unoccupied Molecular Orbital (LUMO) and orienting it for a stereoselective attack.

Drug Synthesis: Thia-Michael Addition

In the synthesis of bioactive molecules like Carbapenems, the chiral mercaptopyrrolidine acts as the nucleophile. The reaction typically involves the conjugate addition of the thiol group to an electron-deficient alkene (e.g., enol phosphate or vinyl sulfone). The stereochemistry of the pyrrolidine ring (often derived from trans-4-hydroxy-L-proline) dictates the spatial arrangement of the final drug side chain.

Visualizations

Figure 1: Bifunctional Catalytic Cycle (Enamine-Thiourea Model)

This diagram illustrates the mechanism where a pyrrolidine-thiourea catalyst promotes the asymmetric Michael addition of a ketone to a nitroolefin.

CatalyticCycle Catalyst Chiral Mercaptopyrrolidine Catalyst Intermediate1 Enamine Formation (HOMO Activation) Catalyst->Intermediate1 + Ketone (-H2O) Substrate1 Ketone (Nucleophile) Substrate1->Intermediate1 Substrate2 Nitroolefin (Electrophile) TransitionState Transition State (H-Bonding / Stereocontrol) Substrate2->TransitionState Intermediate1->TransitionState + Nitroolefin Hydrolysis Hydrolysis & Catalyst Regeneration TransitionState->Hydrolysis C-C Bond Formed Hydrolysis->Catalyst Recycle Product Chiral Michael Adduct (High ee%, dr) Hydrolysis->Product

Caption: Catalytic cycle showing enamine activation by the pyrrolidine amine and electrophile orientation via the sulfur-containing moiety.

Figure 2: Drug Synthesis Workflow (Carbapenem Side Chain)

This workflow depicts the synthesis of a key intermediate for Doripenem using a mercaptopyrrolidine derivative.

DrugSynthesis Start 4-Hydroxy-L-Proline (Chiral Pool) Step1 Functionalization (Thioacetate Introduction) Start->Step1 Inter1 Protected Mercaptopyrrolidine Step1->Inter1 Step2 Thia-Michael Addition (Coupling) Inter1->Step2 Deacetylation (-SH) Final Doripenem Precursor Step2->Final Stereoselective C-S Bond Acceptor Enol Phosphate (Carbapenem Core) Acceptor->Step2

Caption: Workflow for synthesizing the Doripenem side chain via Thia-Michael addition of a chiral mercaptopyrrolidine.

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Michael Addition

Application: Synthesis of


-nitroketones (precursors to GABA analogs).
Catalyst:  (S)-2-(Mercaptomethyl)pyrrolidine-derived thiourea or similar bifunctional catalyst.

Materials:

  • Cyclohexanone (1.0 mmol)

  • trans-

    
    -Nitrostyrene (0.5 mmol)
    
  • Catalyst (10-20 mol%)

  • Solvent: Toluene or Water/Brine (for green chemistry applications)

  • Additive: Benzoic acid (optional, 10 mol% to accelerate enamine formation)

Procedure:

  • Catalyst Preparation: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve the Catalyst (0.05 mmol, 10 mol%) in Toluene (2.0 mL).

  • Substrate Addition: Add Cyclohexanone (104

    
    L, 1.0 mmol) to the vial. Stir at room temperature for 15 minutes to allow enamine formation (solution may turn slightly yellow).
    
  • Reaction Initiation: Add trans-

    
    -Nitrostyrene  (75 mg, 0.5 mmol) in one portion.
    
  • Incubation: Stir the mixture vigorously at room temperature (25 °C). Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.[1][2][3] Typical reaction time: 24–48 hours.

  • Quench & Workup: Upon consumption of the nitrostyrene, quench with saturated NH

    
    Cl  (5 mL). Extract with Ethyl Acetate  (3 x 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
  • Analysis: Determine diastereomeric ratio (dr) by

    
    H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H column).
    

Expected Results:

  • Yield: 85–95%

  • dr (syn/anti): >90:10

  • ee: >90%[4][5][6][7]

Protocol B: Synthesis of Chiral Mercaptopyrrolidine Intermediate (Drug Synthesis)

Application: Preparation of the side chain for Carbapenem antibiotics. Reaction Type: Thia-Michael Addition (Nucleophilic Attack).

Procedure:

  • Thiol Generation: Charge a flask with (2S,4S)-N-PNZ-4-(acetylthio)pyrrolidine-2-carboxamide (1.0 equiv) in dry Acetonitrile . Cool to 0 °C. Add NaOMe (1.1 equiv) to cleave the acetyl group, generating the free thiolate in situ.

  • Michael Addition: Add the Michael acceptor (e.g., Diphenyl styrylphosphonate or a specific Enol Phosphate carbapenem core) (1.0 equiv) dropwise to the thiolate solution at -20 °C to 0 °C.

  • Base Catalysis: Add a base such as Diisopropylethylamine (DIPEA) (1.2 equiv) if the thiol is protonated.

  • Completion: Stir at 0 °C for 2 hours. Monitor by HPLC.

  • Isolation: Neutralize with dilute HCl. Extract with Dichloromethane (DCM) . Crystallize the product from Isopropyl Alcohol (IPA) to ensure high optical purity.

Data & Optimization

Table 1: Solvent Effects on Stereoselectivity (Protocol A)
SolventTime (h)Yield (%)dr (syn/anti)ee (%)Notes
Toluene 249295:594Optimal non-polar interaction.
DCM 368885:1582Faster but lower selectivity.
Water 129598:291Hydrophobic effect accelerates rate.
THF 487560:4055H-bond interference disrupts transition state.
Troubleshooting Guide
  • Low Yield: Check the quality of the nitroolefin (recrystallize if necessary). Ensure the thiol group on the catalyst (if free) has not oxidized to a disulfide. Perform reaction under Argon.

  • Poor Stereocontrol: Lower the temperature to 0 °C or -20 °C. Switch to a non-polar solvent (Toluene) to maximize Hydrogen Bonding interactions in the transition state.

  • Catalyst Deactivation: In Protocol A, the product can sometimes inhibit the catalyst. Increase catalyst loading to 20 mol% or perform acid wash to regenerate the catalyst.

References

  • Asymmetric Michael Addition via Pyrrolidine-Thiourea Catalysts

    • Title: Enantioselective and diastereoselective Michael addition of ketone/aldehyde to trans-nitroolefins catalyzed by a novel chiral pyrrolidine-thiourea.
    • Source: Chirality, 2007.
    • URL:[Link]

  • Thia-Michael Addition in Drug Synthesis (Carbapenems)

    • Title: Efficient One-Pot Synthesis of the 2-Aminocarbonylpyrrolidin-4-ylthio-Containing Side Chain of the New Broad-Spectrum Carbapenem Antibiotic Ertapenem.
    • Source: Journal of Organic Chemistry, 2000.[8]

    • URL:[Link]

  • Synthesis of Doripenem

    • Title: Selected strategies to fight pathogenic bacteria (Synthesis of Doripenem Hydr
    • Source: Taylor & Francis / PMC, 2023.
    • URL:[Link]

  • MMP Inhibitors based on Mercaptopyrrolidines

    • Title: Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core.[9]

    • Source: Journal of Medicinal Chemistry, 2013.[9]

    • URL:[Link]

  • General Organocatalytic Michael Addition Reviews

    • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application.[1][7]

    • Source: Molecules, 2020.
    • URL:[Link]

Sources

Application Notes & Protocols: Procedures for N-carboxylation of 3-mercaptopyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed experimental protocols for the N-carboxylation of 3-mercaptopyrrolidine, a critical transformation for synthesizing intermediates in drug discovery and development. The inherent challenge in this synthesis lies in the chemoselective acylation of the secondary amine in the presence of a reactive thiol group. This document outlines the chemical principles governing this selectivity and presents two robust, field-proven protocols for introducing the widely-used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. Key experimental parameters, rationale for procedural steps, and expected outcomes are discussed in detail to ensure reliable and reproducible results.

Introduction and Scientific Principles

3-Mercaptopyrrolidine is a valuable building block in medicinal chemistry, combining the structural rigidity of a pyrrolidine ring with the versatile reactivity of a thiol. The N-carboxylation of this moiety is a common and crucial step to modulate its properties or to prepare it for subsequent reactions, such as peptide coupling.

The primary challenge is achieving selective N-acylation over S-acylation. The secondary amine of the pyrrolidine ring and the thiol group are both nucleophilic. However, their reactivity can be differentiated based on their respective pKa values and the reaction conditions employed.

  • Nucleophilicity and Basicity: The pyrrolidine nitrogen is generally more basic and a harder nucleophile than the sulfur of the thiol group.[1] The thiol, with a lower pKa (typically 8-10), is more acidic and exists significantly as the more nucleophilic thiolate anion (RS⁻) at basic pH.[2]

  • Chemoselectivity: By carefully controlling the reaction conditions, particularly the base and solvent, one can favor the kinetic product (N-acylation) over the thermodynamic product. In many standard protocols using reagents like di-tert-butyl dicarbonate (Boc-anhydride) or benzyl chloroformate (Cbz-Cl), the reaction with the amine is significantly faster, especially at neutral or slightly basic pH where the amine is a better nucleophile than the un-ionized thiol.[3][4]

This guide focuses on two of the most common and reliable N-carboxylation reactions: N-Boc and N-Cbz protection.[5][6][7]

Reaction Mechanism and Workflow

The general mechanism for N-carboxylation involves the nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic carbonyl carbon of the carboxylating agent (e.g., Boc-anhydride or Cbz-Cl). A base is typically required to neutralize the acidic byproduct generated during the reaction (e.g., HCl from Cbz-Cl).[8]

General Reaction Mechanism

N_Carboxylation_Mechanism Pyrrolidine 3-Mercaptopyrrolidine (Nucleophile) Intermediate Tetrahedral Intermediate Pyrrolidine->Intermediate Nucleophilic Attack Reagent Carboxylating Agent (R-CO-L) (Electrophile) Reagent->Intermediate Product N-Carboxylated Product Intermediate->Product Collapse Byproduct Leaving Group (L⁻) + H⁺ Intermediate->Byproduct Elimination

Caption: General mechanism of N-carboxylation.

General Experimental Workflow

Experimental_Workflow Start Dissolve 3-Mercaptopyrrolidine and Base in Solvent Cool Cool Reaction Mixture (e.g., to 0 °C) Start->Cool AddReagent Slowly Add Carboxylating Agent Cool->AddReagent React Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagent->React Workup Aqueous Workup (Quench, Extract) React->Workup Dry Dry Organic Layer (e.g., with Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (e.g., Column Chromatography) Concentrate->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize

Caption: Typical workflow for N-carboxylation reactions.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzyl chloroformate is a lachrymator and should be handled with extreme care.[9]

Protocol 1: N-Boc Protection of 3-Mercaptopyrrolidine

This protocol uses di-tert-butyl dicarbonate (Boc₂O), a widely used reagent for creating N-Boc derivatives which are stable under many conditions but easily removed with acid.[6][10]

Reagents and Materials:

  • 3-Mercaptopyrrolidine (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3-mercaptopyrrolidine (1.0 equiv) in dichloromethane (approx. 0.1-0.2 M concentration).

    • Rationale: DCM is a common, relatively inert solvent for this reaction. If using the hydrochloride salt, a biphasic system with aqueous base (like NaHCO₃) or an organic base (like triethylamine) is necessary to free the amine.[11][12]

  • Base Addition: Add triethylamine (1.2 equiv) to the solution. If using an aqueous base like NaHCO₃, use a saturated solution. Stir for 5-10 minutes.

    • Rationale: A base is required to neutralize the tert-butoxycarboxylic acid byproduct of the reaction, driving it to completion.

  • Cooling: Cool the stirring mixture to 0 °C using an ice bath.

    • Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equiv) in a minimal amount of DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

    • Rationale: Slow addition prevents a rapid temperature increase and ensures efficient mixing.[12]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and then with brine.

    • Rationale: The washing steps remove the base, salts, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: N-Cbz Protection of 3-Mercaptopyrrolidine

This protocol utilizes benzyl chloroformate (Cbz-Cl) to introduce the benzyloxycarbonyl (Cbz) group. The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[5][8][13]

Reagents and Materials:

  • 3-Mercaptopyrrolidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-mercaptopyrrolidine (1.0 equiv) in a biphasic mixture of THF and a saturated aqueous solution of NaHCO₃ (1:1 ratio).

    • Rationale: This is a classic Schotten-Baumann reaction condition. The aqueous base neutralizes the HCl generated, while the amine remains sufficiently nucleophilic in the organic phase to react.[8]

  • Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • Rationale: Cbz-Cl is highly reactive.[9] Slow addition at low temperature is critical for selectivity and safety.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer once with the organic solvent (THF or DCM).

    • Combine the organic layers and wash with brine.

    • Rationale: This workup isolates the product in the organic phase and removes inorganic salts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-Cbz-3-mercaptopyrrolidine.

Data Summary and Comparison

ParameterN-Boc ProtectionN-Cbz Protection
Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Byproducts t-BuOH, CO₂Toluene, CO₂ (upon deprotection)
Typical Base Et₃N, NaHCO₃NaHCO₃, K₂CO₃
Deprotection Strong Acid (e.g., TFA, HCl)[10][12]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[13]
Orthogonality Stable to base and hydrogenolysisStable to acid and many bases
Pros Reagent is easy to handle; mild reactionCbz group is very stable; deprotection is clean
Cons Acid-labile protecting groupReagent is a lachrymator; deprotection not suitable for molecules with other reducible groups (alkenes, etc.)

Troubleshooting

  • Low Yield: Ensure the starting amine is of high purity and free from moisture. Check the quality of the carboxylating agent, as they can degrade over time. Ensure the base is adequately neutralizing the acidic byproducts.

  • Side Products (e.g., S-acylation): This may indicate the reaction conditions are too harsh or the pH is too high, leading to significant thiolate formation. Ensure slow addition of the reagent at low temperatures.

  • Incomplete Reaction: Increase reaction time or add a slight excess (1.1-1.2 equiv) of the carboxylating agent. Ensure efficient stirring, especially in biphasic systems.

References

  • Mikkelsen, J., Gustafsson, M., Skrydstrup, T., & Jensen, K. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters.
  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. URL: [Link]

  • Google Patents. (1993). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • Re-Mi, O., et al. (2017). Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology. PMC. URL: [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. URL: [Link]

  • ResearchGate. (2024). Reported O‐selective acylation of amino alcohols without protecting the... URL: [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. URL: [Link]

  • PMC. (n.d.). Iminoboronates are efficient intermediates for selective, rapid and reversible N-terminal cysteine functionalisation. URL: [Link]

  • Boger, D. L., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(13), 4495-4524. URL: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. URL: [Link]

  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. URL: [Link]

  • Grokipedia. (n.d.). Benzyl Chloroformate. URL: [Link]

  • Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. URL: [Link]

  • Manufacturer's Document. (2019). BENZYL CHLOROFORMATE. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. URL: [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. URL: [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. URL: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. URL: [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. URL: [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22081-22087. URL: [Link]

  • ResearchGate. (2025). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. URL: [Link]

  • Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 287-292. URL: [Link]

  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC. URL: [Link]

Sources

Application Notes and Protocols: Bioconjugation Techniques Using Mercapto-Pyrrolidine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Modern Bioconjugation

The convergence of biology and chemistry has paved the way for groundbreaking therapeutic and diagnostic agents, with bioconjugates at the forefront of this revolution. Antibody-drug conjugates (ADCs), for instance, exemplify the power of selectively delivering a potent cytotoxic payload to cancer cells, thereby minimizing systemic toxicity.[][2][3][4] The success of such targeted therapies hinges on the sophisticated interplay between the targeting biomolecule, the payload, and the chemical linker that joins them.[][3][4][5][6] This linker is not a mere connector; it is a critical determinant of the bioconjugate's stability, efficacy, and safety profile.[3]

Among the diverse chemical strategies for bioconjugation, the reaction between a thiol (sulfhydryl) group and a maleimide has become a cornerstone technique.[7] This is largely due to its high selectivity for thiols, rapid reaction kinetics under mild, physiological conditions, and the formation of a stable covalent bond.[7][] This application note delves into the specifics of using mercapto-pyrrolidine linkers, a class of thiol-reactive linkers that leverage the robust maleimide-thiol chemistry for the precise construction of bioconjugates. We will explore the underlying chemical principles, provide detailed protocols for their application, and discuss strategies for the characterization and optimization of the resulting conjugates.

The Chemistry of Mercapto-Pyrrolidine Linkers: A Mechanistic Overview

Mercapto-pyrrolidine linkers are heterobifunctional molecules designed to bridge a biomolecule (such as an antibody) with a payload (like a drug or a fluorescent dye). One end of the linker possesses a thiol-reactive maleimide group, while the other end can be functionalized for attachment to the payload. The core of this technology lies in the Michael addition reaction between the maleimide and a thiol group, typically from a cysteine residue on a protein.[7]

The Michael Addition: Forming a Stable Thioether Bond

The reaction proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[7] This results in the formation of a stable thiosuccinimide linkage, a type of thioether bond.[7][] The optimal pH for this reaction is between 6.5 and 7.5.[7][9] Within this range, the reaction is highly chemoselective for thiols over other nucleophilic groups like amines.[7] Below pH 6.5, the rate of conjugation decreases due to a lower concentration of the reactive thiolate anion, while above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive towards thiols.[7]

Stability Considerations: Retro-Michael Reaction and Hydrolysis

Despite the general stability of the thiosuccinimide bond, it is susceptible to two primary degradation pathways: the retro-Michael reaction and hydrolysis.[10] The retro-Michael reaction is a reversible process where the thioether bond can break, leading to the dissociation of the conjugate.[10][11] This can be particularly problematic in the physiological environment, where a high concentration of thiols like glutathione can lead to off-target reactions and premature drug release.[10][11]

Hydrolysis of the succinimide ring, on the other hand, is an irreversible process that opens the ring to form a stable maleamic acid thioether.[10] While this prevents the undesirable retro-Michael reaction, the rate of hydrolysis for conventional N-alkylmaleimides can be slow under physiological conditions.[10] Recent advancements in linker technology have focused on developing "self-stabilizing" maleimides that undergo spontaneous and controlled ring-opening hydrolysis to enhance the long-term stability of the bioconjugate.[12]

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the creation of an antibody-drug conjugate (ADC) using a mercapto-pyrrolidine linker.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Bioconjugation cluster_purification_characterization Purification & Characterization antibody Start with Antibody reduction Disulfide Bond Reduction (e.g., with TCEP) antibody->reduction purification1 Removal of Reducing Agent (e.g., Desalting Column) reduction->purification1 conjugation Conjugation Reaction (pH 6.5-7.5) purification1->conjugation linker Mercapto-Pyrrolidine Linker activation Linker-Payload Conjugation linker->activation payload Payload (Drug) payload->activation activation->conjugation purification2 Purification of ADC (e.g., SEC, HIC) conjugation->purification2 characterization Characterization (e.g., Mass Spec, HPLC) purification2->characterization final_product final_product characterization->final_product Final ADC

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.

Detailed Protocols

Part 1: Preparation of the Thiol-Containing Biomolecule (e.g., Antibody)

The generation of free thiol groups on a protein is a critical first step for conjugation with a maleimide-functionalized linker. For antibodies, this often involves the reduction of interchain disulfide bonds.

Materials:

  • Antibody of interest

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[13][14]

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Desalting column

Protocol:

  • Antibody Solution Preparation: Dissolve the antibody in the degassed reaction buffer to a concentration of 1-10 mg/mL.[9][13][15]

  • Disulfide Bond Reduction (Optional): If the generation of free thiols is required, add a 10- to 100-fold molar excess of TCEP to the antibody solution.[9][15] Incubate for 20-30 minutes at room temperature.[9][15]

    • Expert Insight: TCEP is often preferred over dithiothreitol (DTT) as it does not contain a free thiol and therefore does not need to be removed prior to the addition of the maleimide linker.[9] If DTT is used, it must be completely removed, for example by dialysis, before proceeding.[15][16]

  • Removal of Reducing Agent: If a reducing agent was used, remove it from the antibody solution using a desalting column equilibrated with the degassed reaction buffer.

Part 2: Preparation of the Maleimide-Functionalized Payload

This step involves the conjugation of the mercapto-pyrrolidine linker to the payload molecule. The specific chemistry will depend on the functional groups available on the payload. For payloads containing a primary amine, standard NHS-ester chemistry is often employed.

Materials:

  • Payload molecule with a reactive handle (e.g., amine)

  • Mercapto-pyrrolidine linker with a terminal carboxylic acid

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMSO or DMF

Protocol:

  • Activation of Carboxylic Acid: In an anhydrous solvent, dissolve the mercapto-pyrrolidine linker, NHS (or Sulfo-NHS), and the amine-containing payload. A typical molar ratio is 1:1.2:1.5 (Linker:NHS:EDC).[9]

  • Initiation of Reaction: Add EDC to the solution to activate the carboxylic acid on the linker.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.[9] The resulting product is the NHS-ester activated payload-linker conjugate.

Part 3: Bioconjugation Reaction

This is the core step where the maleimide-functionalized payload is conjugated to the thiol-containing biomolecule.

Materials:

  • Prepared thiol-containing biomolecule (from Part 1)

  • Prepared maleimide-functionalized payload (from Part 2)

  • Quenching reagent (e.g., L-cysteine)

Protocol:

  • Conjugation: Add the maleimide-functionalized payload to the biomolecule solution. A 10- to 20-fold molar excess of the payload-linker conjugate over the biomolecule is a common starting point for optimization.[9][15]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[9][16] It is advisable to perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of thiols.[9]

  • Quenching: Add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM to react with any excess maleimide groups.[9] Incubate for 15-30 minutes.[9]

Part 4: Purification and Characterization of the Bioconjugate

After the conjugation reaction, it is essential to purify the bioconjugate from unreacted payload-linker and other reagents. Subsequently, the conjugate should be thoroughly characterized to determine its purity, drug-to-antibody ratio (DAR), and stability.

Purification Methods:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller, unreacted components.

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating species with different drug-to-antibody ratios.

Characterization Techniques:

  • UV-Vis Spectroscopy: Used to determine the protein concentration and the degree of labeling (DOL) or drug-to-antibody ratio (DAR).[15]

  • Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, confirming the number of attached payloads.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as SEC-HPLC and HIC-HPLC are used to assess the purity, aggregation state, and heterogeneity of the bioconjugate.[17]

Quantitative Data Summary

ParameterRecommended RangeRationale & Key Considerations
Reaction pH 6.5 - 7.5Balances the rate of the Michael addition with the stability of the maleimide ring.[7][9]
Molar Ratio (Linker:Biomolecule) 10:1 to 20:1This should be optimized for each specific biomolecule and desired degree of labeling.[9][15]
Reaction Time 2 hours at RT or Overnight at 4°CReaction kinetics are generally fast, but longer incubation times can ensure complete reaction.[9][16]
Biomolecule Concentration 1 - 10 mg/mLA higher concentration can increase the reaction rate but may also promote aggregation.[9][13][15]

Troubleshooting Common Issues

troubleshooting_guide cluster_low_conjugation Troubleshooting Low Conjugation cluster_aggregation Troubleshooting Aggregation cluster_instability Troubleshooting Instability start Problem low_conjugation Low Conjugation Efficiency start->low_conjugation aggregation Product Aggregation start->aggregation instability Conjugate Instability start->instability check_thiol Insufficient Free Thiols low_conjugation->check_thiol check_maleimide Maleimide Hydrolysis low_conjugation->check_maleimide check_ph Suboptimal pH low_conjugation->check_ph check_concentration High Protein Concentration aggregation->check_concentration check_hydrophobicity Hydrophobic Payload aggregation->check_hydrophobicity check_retro Retro-Michael Reaction instability->check_retro sol_thiol Optimize reduction step (TCEP concentration, time) check_thiol->sol_thiol sol_maleimide Use fresh maleimide solution Work at optimal pH check_maleimide->sol_maleimide sol_ph Ensure buffer pH is 6.5-7.5 check_ph->sol_ph sol_concentration Lower protein concentration Optimize buffer conditions check_concentration->sol_concentration sol_hydrophobicity Incorporate hydrophilic linkers (e.g., PEG) check_hydrophobicity->sol_hydrophobicity sol_retro Use next-generation maleimides that promote hydrolysis check_retro->sol_retro

Caption: A decision tree for troubleshooting common bioconjugation issues.

Conclusion

Bioconjugation with mercapto-pyrrolidine linkers represents a robust and versatile strategy for the development of targeted therapeutics and diagnostics. A thorough understanding of the underlying thiol-maleimide chemistry, careful optimization of reaction conditions, and comprehensive characterization of the final product are paramount to success. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers and drug development professionals can confidently and efficiently generate high-quality bioconjugates for a wide range of applications. The continued evolution of linker technology, particularly the development of more stable and precisely cleavable linkers, will undoubtedly further expand the potential of bioconjugates in medicine and beyond.

References

  • The Thiol-Maleimide Reaction: A Guide - Bachem. (2022, February 9).
  • mechanism of maleimide reaction with thiols - Benchchem. (n.d.).
  • Maleimide-Based Conjugation Guide - Bioconjugation - BOC Sciences. (n.d.).
  • Maleimide Labeling of Proteins and Other Thiolated Biomolecules - Lumiprobe. (n.d.).
  • Application Notes and Protocols for Thiol-Reactive Labeling using Mal-NH-ethyl-SS-propionic acid - Benchchem. (n.d.).
  • Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - DE. (n.d.).
  • Modulation of the thiosuccinimide stability according to N‐substituents. - ResearchGate. (n.d.).
  • Conjugation Protocol for Thiol-Reactive (maleimide) dyes. (n.d.).
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (n.d.).
  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC. (n.d.).
  • Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. - ResearchGate. (n.d.).
  • Technical Support Center: Enhancing the Stability of Thiosuccinimide Linkages in Bioconjugates - Benchchem. (n.d.).
  • Protocol: Maleimide Labeling of Protein Thiols - Biotium. (2020, August 11).
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (n.d.).
  • Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC. (n.d.).
  • Linkers - A Crucial Factor in Antibody–Drug Conjugates - BOC Sciences. (n.d.).
  • Traceless linkers used for reversible protein–polymer conjugations - PMC. (2026, January 30).
  • Antibody-Drug Conjugate (ADC) From Bioassay Development To Linker-Payload Constructs. (2024, August 29).
  • Payloads and Linkers for Antibody-Drug Conjugates - NJ Bio, Inc. (2025, February 16).
  • Linkers Having a Crucial Role in Antibody–Drug Conjugates - MDPI. (2016, April 14).
  • Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC. (n.d.).
  • Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs) - Abzena. (2024, March 5).
  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC. (2021, April 6).
  • How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.).
  • Advances in Linker Technology: Improving the Safety and Efficacy of Antibody Drug Conjugates | BioPharm International. (2026, February 12).
  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC. (2026, January 8).
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024, October 1).

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Mercaptopyrrolidine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

3-Mercaptopyrrolidine is a bifunctional building block containing a secondary amine and a free thiol.[1] Its utility in drug development (e.g., as a scaffold for kinase inhibitors or carbapenem side chains) is matched only by its instability.

The Critical Failure Mode: Oxidative Dimerization.[1] Upon exposure to atmospheric oxygen, the free thiol (-SH) oxidizes to form a disulfide dimer (R-S-S-R). This reaction is pH-dependent and metal-catalyzed .[1]

The Mechanism of Failure

Understanding why your material degrades is the first step to preventing it. The oxidation rate is not driven by the thiol (


) itself, but by the thiolate anion  (

).

OxidationMechanism Thiol R-SH (Stable Thiol) Thiolate R-S⁻ (Reactive Thiolate) Thiol->Thiolate pKa ~8-9 Base Base / High pH (Deprotonation) Base->Thiolate Radical R-S• (Thiyl Radical) Thiolate->Radical Oxidation Oxygen O₂ + Metal Ions (Catalysts) Oxygen->Radical Disulfide R-S-S-R (Oxidized Dimer) Radical->Disulfide Dimerization

Figure 1: The oxidation cascade. Keeping the pH below the thiol pKa (approx. 8.5) is critical to preventing the formation of the reactive thiolate species.

Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)

Recommendation: Always purchase and store 3-mercaptopyrrolidine as the Hydrochloride (HCl) salt , not the free base.

ParameterSpecificationScientific Rationale
Form HCl Salt The HCl salt acts as a built-in buffer, keeping the local pH acidic and the thiol protonated (

), effectively blocking the oxidation pathway.
Temperature -20°C or -80°C Arrhenius kinetics dictate that lower temperatures significantly retard the rate of radical formation.[1]
Atmosphere Argon Argon is heavier than air and forms a "blanket" over the solid.[1] Nitrogen is acceptable but less effective for frequently opened vials.[1]
Container Amber Glass While not strictly photo-labile, amber glass prevents light-induced radical initiation.[1]
Protocol B: Handling in Solution

Scenario: You must dissolve the reagent for a reaction.

  • Solvent Selection: Use degassed solvents (MeOH, DMF, or Water).[1]

    • Method: Sparge with Argon for 15 minutes or use freeze-pump-thaw cycles.[1]

  • Additives:

    • EDTA (1 mM): Essential.[1] Trace metal ions (Cu²⁺, Fe³⁺) act as catalysts for thiol oxidation. EDTA chelates these ions, halting the catalytic cycle.

    • Acidification: If the reaction tolerates it, maintain pH < 6.

  • Time Window: Use solutions immediately. The half-life of free thiols in non-degassed pH 7 buffer can be less than 4 hours.[1]

Troubleshooting Guide: Diagnostics & Recovery

Issue 1: "My reaction yield is low, and I see a precipitate."

Diagnosis: You likely have significant disulfide dimer formation.[1] The dimer is often less soluble than the monomer.

Workflow: The Recovery Protocol Do not discard oxidized material.[1] It can be regenerated.[1]

Reducing AgentProsConsRecommended Use
TCEP (Tris(2-carboxyethyl)phosphine)Effective at acidic pH; Odorless; Stable; Irreversible.[1][2][3]Expensive; Can react with maleimides.[1]Gold Standard for recovery.[1]
DTT (Dithiothreitol)Cheap; Very strong reducer.[1]Foul odor; Oxidizes quickly in air; Must be removed before conjugation.[1]Bulk recovery of large batches.[1]
Immobilized TCEP Easy removal (filtration).[1][4]High cost.[1]Precious samples where purification is difficult.[1]

Step-by-Step Recovery (Using TCEP):

  • Dissolve the oxidized material in water or buffer (pH 4.5 - 7.0).[1]

  • Add 1.2 molar equivalents of TCEP-HCl.

  • Incubate for 30 minutes at Room Temperature.

  • Note: TCEP is stable and does not usually require removal for subsequent alkylation reactions, unlike DTT.[1][2][3][5]

Issue 2: "How do I know if my stock is still good?"

Diagnosis: You need to quantify the free thiol content (


).[6]
Method:  The Ellman’s Assay  (DTNB).[6][7][8][9][10]

Protocol: Modified Ellman’s for 3-Mercaptopyrrolidine Standard Ellman's protocols often fail for aminothiols if pH is not controlled.[1]

  • Buffer: Prepare 0.1 M Sodium Phosphate, pH 8.0, with 1 mM EDTA.

  • Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL buffer.

  • Blank: 2.5 mL Buffer + 50 µL Ellman’s Reagent.

  • Sample: 2.5 mL Buffer + 50 µL Ellman’s Reagent + 250 µL of your sample (diluted to ~0.1–1.0 mM).

  • Measure: Incubate 15 mins. Read Absorbance at 412 nm .[1][6][7][9][10]

  • Calculate: Use the extinction coefficient

    
    .[1][7][10]
    
    
    
    

Decision Tree: Workflow Logic

HandlingWorkflow Start Start: 3-Mercaptopyrrolidine Sample CheckForm Is it Solid or Liquid? Start->CheckForm Liquid Liquid (Free Base) CheckForm->Liquid Solid Solid (HCl Salt) CheckForm->Solid ActionLiquid CRITICAL: Convert to HCl salt immediately or use within 1 hour. Liquid->ActionLiquid ActionSolid Store at -20°C under Argon Solid->ActionSolid Usage Preparing for Reaction? ActionSolid->Usage Solvent Dissolve in Degassed Solvent + EDTA Usage->Solvent CheckOx Visual Check: Cloudiness/Precipitate? Solvent->CheckOx Good Proceed to Reaction CheckOx->Good Clear Bad Perform Ellman's Assay CheckOx->Bad Cloudy Result < 90% Free Thiol? Bad->Result Result->Good No Recover Treat with TCEP (1.2 eq) Result->Recover Yes Recover->Good

Figure 2: Operational logic for handling and recovering 3-mercaptopyrrolidine.

Frequently Asked Questions (FAQs)

Q: Can I use DTT to store my stock solution? A: No. DTT is a reducing agent, but it is also a thiol.[1][2][3][5][11] It will eventually oxidize and can form mixed disulfides with your product.[1] For storage, rely on low pH (HCl salt) and inert atmosphere . Use reductants only for recovery.[1]

Q: Why does the protocol insist on EDTA? A: The oxidation of thiols by


 is spin-forbidden and kinetically slow without catalysis. Transition metals (Fe, Cu) facilitate electron transfer. EDTA sequesters these metals, effectively "starving" the oxidation reaction of its catalyst [1].

Q: I need to conjugate this to a maleimide. Will TCEP interfere? A: Unlike DTT, TCEP does not contain thiols, so it does not compete for the maleimide. However, TCEP can react with maleimides to form succinimidyl phosphonium adducts if left for too long or at high pH.[1] Pro-Tip: If using TCEP before maleimide conjugation, keep the pH < 7.0 and proceed quickly, or use immobilized TCEP to physically remove the reductant before adding the maleimide [2].

Q: What is the shelf-life of the HCl salt? A: When stored at -20°C under Argon in a desiccator, the HCl salt is stable for >12 months. The free base degrades within days to weeks at room temperature.[1]

References

  • Getz, E. B., et al. (1999).[1][3] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.[1][3][6] [Link]

  • Cleland, W. W. (1964).[1] Dithiothreitol, a New Protective Reagent for SH Groups.[1] Biochemistry.[1][3][6][9] [Link]

Sources

Purification methods for air-sensitive mercaptopyrrolidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Air-Sensitive Mercaptopyrrolidine Intermediates

Introduction: The Amine-Thiol Paradox

Welcome to the technical guide for handling mercaptopyrrolidines. These intermediates present a unique "double-trouble" challenge in organic synthesis:

  • The Thiol (-SH): Highly susceptible to oxidation, forming disulfides (

    
    ) upon exposure to air.[1] This oxidation is accelerated by basic conditions.
    
  • The Pyrrolidine (Amine): Basic in nature. To prevent streaking on silica gel, amines typically require basic mobile phases (e.g., Ammonium Hydroxide or Triethylamine).

The Paradox: The basic conditions required to purify the amine catalyze the oxidation of the thiol.

This guide provides the protocols to resolve this conflict, prioritizing salt formation over chromatography for the free base, and providing strict anaerobic workflows for protected intermediates.

Module 1: Diagnostics – Is My Batch Oxidized?

Before attempting purification, you must diagnose the state of your material.[1] Mercaptopyrrolidines oxidize to their homodimers (disulfides) rapidly.

Q: How do I definitively confirm disulfide contamination?

A: Use LC-MS or


H-NMR. The physical appearance (oiling out, white precipitate in non-polar solvents) is a strong indicator but not quantitative.

Diagnostic Logic Flow (DOT Visualization):

Diagnostics cluster_legend Interpretation Start Sample Analysis CheckMS Check LC-MS (ESI+) Start->CheckMS CheckNMR Check 1H-NMR (D2O or CDCl3) Start->CheckNMR Mass Observe Mass Shift CheckMS->Mass M_Plus M+1 (Desired Product) Mass->M_Plus Dominant Peak M_Dimer 2M-2 + 1 (Disulfide Dimer) Mass->M_Dimer Dominant Peak Downfield Shift Downfield (~0.3-0.5 ppm) Indicates Disulfide Shift Alpha-Proton Shift CheckNMR->Shift Shift->Downfield Baseline Standard Shift Indicates Thiol Shift->Baseline

Caption: Figure 1. Diagnostic logic for distinguishing free thiol from oxidative disulfide impurities.

Module 2: The "Golden Path" – Purification via Salt Formation

Q: I am trying to flash chromatograph the free amino-thiol and my yield is low. What is wrong?

A: You are fighting thermodynamics. The free base is an oil that oxidizes on the column. Stop chromatographing the free base. The most robust purification method for mercaptopyrrolidines is isolating them as the Hydrochloride (HCl) Salt .

Why this works:

  • Lattice Stability: The HCl salt is usually a crystalline solid. Oxygen diffusion into a crystal lattice is orders of magnitude slower than into an oil.

  • pH Control: Protonating the amine and the thiol environment lowers the effective pH. Low pH suppresses the formation of the thiolate anion (

    
    ), which is the primary species that reacts with oxygen [1].
    

Protocol: Anaerobic HCl Salt Precipitation

ParameterSpecification
Solvent A Anhydrous Ethanol or Methanol (Degassed)
Solvent B Diethyl Ether or MTBE (Degassed)
Reagent 2M or 4M HCl in Dioxane or Ether
Atmosphere Nitrogen (

) or Argon (Ar) Balloon

Step-by-Step:

  • Dissolution: Dissolve the crude oily mercaptopyrrolidine in a minimum amount of cold, degassed Solvent A under

    
    .
    
  • Acidification: Dropwise add HCl (1.1 equivalents) at 0°C.

    • Note: Do not use a large excess of HCl; highly acidic conditions can sometimes degrade sensitive side chains, though the pyrrolidine core is stable.

  • Precipitation: Slowly add Solvent B (Antisolvent) with vigorous stirring until the solution becomes cloudy.

  • Crystallization: Store at -20°C overnight.

  • Filtration: Filter quickly under a blanket of

    
     (Schlenk filtration is best) and wash with cold Solvent B.
    
  • Drying: Vacuum dry. The resulting white solid is stable for months at -20°C [2].

Module 3: Chromatography of Protected Intermediates

Q: I cannot make a salt because I have an N-protecting group (Boc/Cbz). How do I purify?

A: If the nitrogen is protected (e.g., N-Boc-3-mercaptopyrrolidine), the amine basicity is masked. You can now use flash chromatography, but you must neutralize the silica's active sites and exclude oxygen.

The "Anaerobic Flash" Protocol:

1. Mobile Phase Selection:

  • Avoid: Ammonium hydroxide (promotes oxidation).

  • Use: 0.1% Acetic Acid or Formic Acid in your Hexane/Ethyl Acetate mix. This keeps the thiol protonated (

    
    ), preventing the reactive thiolate formation.
    

2. Degassing (Critical Step): Standard solvents contain enough dissolved oxygen to destroy 5-10% of your yield.

  • Method: Sparge eluents with Helium or Nitrogen for 15-20 minutes prior to use.

3. The "Blanket" Technique: You must prevent air from entering the column head.

FlashChrom cluster_protection Critical Control Points Solvent Degassed Solvent (Sparged with N2) Reservoir Solvent Reservoir (Sealed + N2 Balloon) Solvent->Reservoir Cannula Transfer Column Flash Column (Pre-flushed with N2) Reservoir->Column Air-tight Line Fraction Fraction Collection (Deep Tubes / N2 Stream) Column->Fraction Elution

Caption: Figure 2. Anaerobic Flash Chromatography Setup ensuring continuous inert gas coverage.

Module 4: Rescue Protocols (The "Oops" Factor)

Q: I already have significant disulfide impurity (dimer). Can I save the batch?

A: Yes. Unlike many decomposition pathways, disulfide formation is reversible.

The TCEP Rescue Method: Do not use DTT (Dithiothreitol) for intermediates you intend to isolate, as DTT is difficult to remove without chromatography. Use TCEP (Tris(2-carboxyethyl)phosphine) .[2]

  • Solubility: TCEP is soluble in water and alcohols; TCEP-HCl is acidic.

  • Procedure:

    • Dissolve the oxidized mixture in a mixture of THF/Water (or MeOH/Water).

    • Add 1.2 equivalents of TCEP-HCl.

    • Stir for 1 hour at Room Temperature.

    • Workup: TCEP is water-soluble. Rotovap off the organic solvent, then extract the aqueous layer with DCM (if your product is organic soluble) or perform the Salt Precipitation (Module 2) directly from the concentrated residue [3].

Summary of Methods

MethodSuitabilityProsCons
HCl Salt Precipitation High (Free Amines)Scalable, highly stable product, no chromatography.Requires product to be solid; requires careful pH control.
Anaerobic Flash Medium (N-Protected)Removes non-polar impurities.High risk of oxidation; requires degassed solvents.[1][3]
Vacuum Distillation Low Good for simple volatile thiols.Mercaptopyrrolidines often have high BP; thermal degradation risk.
TCEP Reduction Rescue Only Recovers yield from oxidized batches.Adds an extra step; reagent cost.

References

  • BenchChem Technical Support. (2025).[1] Handling Air-Sensitive Thiol Reagents.[1][4][5][6] Retrieved from

  • Organic Syntheses. (2002). Synthesis of chiral pyrrolidine derivatives via crystallization. Org.[7] Synth. 2002, 79, 209. Retrieved from

  • National Institutes of Health (NIH). (2010). Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. PMC2862998. Retrieved from

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[6][8] Wipf Group Technical Notes. Retrieved from

Sources

Support Center: Troubleshooting Low Reactivity of Sterically Hindered Pyrrolidine Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Challenge: Pyrrolidine thiols, particularly those with steric bulk at the


- or 

-positions (e.g., 3,3-dimethylpyrrolidine-4-thiol), present a unique "double-bind" in bioconjugation. The pyrrolidine ring's puckering creates a rigid steric corridor that physically blocks electrophilic attack, while the secondary amine (if unprotected) introduces zwitterionic complexity that alters the thiol's effective pKa.

The "Senior Scientist" Insight: Low reactivity is rarely just "low nucleophilicity." In 90% of cases I review, the failure stems from one of three invisible blockers:

  • The "Solvation Cage": In aqueous buffers, bulky hydrophobic groups around the thiol trap water molecules, creating a high-energy barrier for the electrophile to penetrate.

  • Cryptic Oxidation: Hindered thiols form disulfides that are kinetically stable and resistant to standard reduction protocols (e.g., 10 min DTT is insufficient).

  • The Zwitterion Trap: The pyrrolidine nitrogen (pKa ~11) is protonated at neutral pH. Through-space electrostatic stabilization can lower the thiol pKa, but the ammonium group also inductively withdraws electron density, reducing the nucleophilicity of the resulting thiolate.

Interactive Diagnostic Flowchart

Use this logic gate to identify your specific failure mode before changing reagents.

TroubleshootingFlow Start Problem: Low Conjugation Yield CheckOx Step 1: Check Oxidation State (LCMS or Ellman's) Start->CheckOx IsOxidized Is it a Disulfide? CheckOx->IsOxidized Reduce Protocol A: Aggressive Reduction (High Temp TCEP) IsOxidized->Reduce Yes CheckpH Step 2: Check pH & pKa IsOxidized->CheckpH No (Free Thiol) Reduce->CheckpH IsBasic Is Reaction pH > pKa(thiol)? CheckpH->IsBasic AdjustpH Protocol B: pH Tuning (Target pH 7.2 - 7.5) IsBasic->AdjustpH No CheckSterics Step 3: Steric/Solvent Check IsBasic->CheckSterics Yes AdjustpH->CheckSterics SolventMod Protocol C: Solvent Engineering (Add 20-50% DMSO/DMA) CheckSterics->SolventMod First Attempt LinkerMod Switch to Linear/Less Bulky Linker SolventMod->LinkerMod If Fails

Figure 1: Logical troubleshooting pathway for hindered pyrrolidine thiols. Note that "Standard" reduction often fails for these substrates.

Technical Modules: The "How-To"

Module 1: Overcoming the "Cryptic Disulfide" (Reduction)

Hindered thiols form disulfides that are sterically protected. Standard DTT protocols at room temperature often fail to penetrate this bond, leading to a "false negative" on reactivity.

Why TCEP is Non-Negotiable: Unlike DTT, TCEP (Tris(2-carboxyethyl)phosphine) is non-volatile, effective at acidic pH (preventing re-oxidation), and kinetically more active against hindered disulfides due to its phosphorus-driven mechanism [1, 2].

Protocol: Aggressive Reduction for Hindered Scaffolds

Parameter Standard Protocol Hindered Protocol (Required)

| Reagent | DTT or


-ME | TCEP-HCl  (Neutralized) |
| Equivalents  | 2-5x | 10-20x  |
| Temperature  | RT (

) |

to

| | Time | 15-30 mins | 1 - 2 Hours | | Solvent | Aqueous Buffer | Buffer + 20% DMSO (Critical to expose the S-S bond) |

Pro Tip: Do not remove TCEP if performing Maleimide chemistry. TCEP does not react with maleimides under standard conditions, whereas DTT will consume your maleimide [3].

Module 2: Solvent Engineering (The Solvation Effect)

Steric hindrance is amplified by the "hydration shell" effect. Water molecules organize around hydrophobic alkyl groups near the thiol, creating an energetic penalty for the incoming electrophile.

The Fix: Break the water structure.

  • Recommendation: Use a binary solvent system.

  • Ratio: 20% to 50% organic cosolvent (DMSO, DMF, or DMAc) in your aqueous buffer.

  • Mechanism: Polar aprotic solvents disrupt the hydrogen-bonded water cage around the hindered thiol, effectively "stripping" the nucleophile and increasing its reactivity by orders of magnitude [4].

Module 3: pH and pKa Management

For pyrrolidine thiols, the pKa of the thiol group is often elevated (pKa 9.0–10.0) compared to cysteine (pKa ~8.3) due to the electron-donating alkyl effects of the ring system.

  • The Trap: If you run the reaction at pH 7.0, less than 1% of your hindered thiol is in the reactive thiolate (

    
    ) form.
    
  • The Solution: Increase pH to 7.5 – 8.0 only if your electrophile permits.

  • Warning: At pH > 8.0, maleimide hydrolysis (ring opening) competes with conjugation.

  • Catalyst: For extreme cases, add 10-50 mM Aniline or m-toluidine . These act as nucleophilic catalysts that form a transient, more reactive intermediate with the maleimide/electrophile, which the hindered thiol can then attack [5].

Frequently Asked Questions (FAQs)

Q1: I see a peak on LCMS corresponding to the disulfide dimer even after TCEP treatment. Why? A: This is likely an artifact of the LCMS ionization source. Hindered thiols are notorious for "in-source oxidation" during electrospray ionization (ESI).

  • Validation: Treat the sample with N-ethylmaleimide (NEM) before injection. If the mass shifts to the NEM-adduct, your thiol was free. If it remains a dimer, your reduction actually failed.

Q2: Can I use "Click" chemistry (Thiol-Ene) instead of Maleimide? A: Yes, and often you should. Radical-mediated Thiol-Ene coupling (using a photoinitiator like LAP) is less sensitive to steric hindrance than nucleophilic Michael addition because the radical species is smaller and high-energy [6].

  • When to switch: If thermal Michael addition yields < 20% after optimization.

Q3: My pyrrolidine amine is unprotected. Will it react with the maleimide? A: At pH < 7.5, the secondary amine (pKa ~11) is almost entirely protonated (


) and unreactive. However, if you raise the pH to >8.0 to activate the hindered thiol, you risk amine conjugation.
  • Strategy: If you must go to high pH, perform the reaction at

    
     to favor the thiol (lower activation energy) over the amine, or protect the amine (Boc/Fmoc) during conjugation.
    

Visualizing the Steric Barrier

The diagram below illustrates the kinetic difference between a standard cysteine thiol and a hindered pyrrolidine thiol.

ReactionMechanism cluster_0 Standard Thiol (Cysteine) cluster_1 Hindered Pyrrolidine Thiol Cys Cysteine-SH TS1 Low Energy TS Cys->TS1 Direct Attack Mal1 Maleimide Mal1->TS1 Prod1 Conjugate (Fast) TS1->Prod1 Pyr Pyrrolidine-SH (Steric Bulk + Solvation Shell) Barrier Steric Repulsion High Energy Barrier Pyr->Barrier Blocked Mal2 Maleimide Mal2->Barrier TS2 High Energy TS Barrier->TS2 Requires Heat/Solvent to overcome Prod2 Conjugate (Slow) TS2->Prod2

Figure 2: Mechanistic comparison showing the energy barrier introduced by steric bulk and solvation shells in pyrrolidine thiols.

References

  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1][2][3][4] The Journal of Organic Chemistry. Link

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry. Link

  • Shafer, D. E., et al. (2000). Use of Tris(2-carboxyethyl)phosphine (TCEP) in Maleimide Conjugation.[1][5] Bioconjugate Techniques (Thermo Fisher Technical Note). Link

  • Karton, A., et al. (2012). Solvation effects on the nucleophilicity of thiols. Journal of Physical Chemistry A. Link

  • Dirksen, A., et al. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition. Link

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of (S)-3-Mercaptopyrrolidine-1-carboxamide and Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) characterization of (S)-3-Mercaptopyrrolidine-1-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The pyrrolidine scaffold is a privileged structure in drug discovery, and the incorporation of mercapto and carboxamide functionalities introduces unique chemical properties and potential for biological interactions.[1] Accurate and unambiguous structural elucidation is paramount for advancing drug development programs.

This document will delve into the expected NMR spectral features of the target molecule, compare them with related structural motifs, provide detailed experimental protocols for data acquisition, and illustrate the logic of spectral interpretation.

Predicted NMR Profile and Comparative Analysis

The structural features of (S)-3-Mercaptopyrrolidine-1-carboxamide—a chiral pyrrolidine ring, a secondary thiol, and a primary carboxamide—each contribute distinct and predictable signatures in NMR spectra. Understanding these contributions is key to a successful structural assignment.

A comprehensive analysis involves not just 1D ¹H and ¹³C NMR but also a suite of 2D experiments (COSY, HSQC, HMBC) to establish connectivity.[2][3][4] The choice of solvent is critical; while CDCl₃ is common, aprotic polar solvents like DMSO-d₆ are often essential for observing exchangeable protons such as those on the thiol (SH) and amide (NH₂) groups, which might otherwise be broadened or absent due to exchange with protic solvent impurities or residual water.[5][6]

Below is a table comparing the expected NMR characteristics of our target compound with simpler, related structures. This comparative approach helps in assigning signals by understanding the influence of each functional group on the overall spectrum.

Compound/FragmentKey Protons (¹H NMR)Key Carbons (¹³C NMR)Rationale & Notes
(S)-3-Mercaptopyrrolidine-1-carboxamide (Target) Pyrrolidine CH, CH₂: ~1.8-3.8 ppmSH: ~1.5-2.5 ppm (broad, in DMSO-d₆)CONH₂: ~6.5-7.5 ppm (two broad singlets in DMSO-d₆)Pyrrolidine C: ~25-60 ppmC-S: ~30-40 ppmC=O: ~170-175 ppmThe pyrrolidine protons will exhibit complex splitting patterns due to diastereotopicity. The carboxamide protons may appear as two distinct signals due to restricted rotation around the C-N bond. The thiol proton is often a broad singlet.
Pyrrolidine (Reference) CH₂ (α to N): ~2.9 ppmCH₂ (β to N): ~1.7 ppmC (α to N): ~47 ppmC (β to N): ~26 ppmThis provides the baseline chemical shifts for an unsubstituted pyrrolidine ring.[3]
(S)-3-Fluoropyrrolidine (Alternative) CH (with F): ~5.2 ppm (doublet of triplets)Other ring protons: Shifted due to FC-F: ~85-95 ppm (large ¹JCF coupling)The highly electronegative fluorine atom significantly deshields the attached proton and carbon, demonstrating the strong influence of a substituent at the 3-position.[7]
Propanethiol (Reference) SH: ~1.3 ppm (triplet)C-S: ~26 ppmIn the absence of other influences, the SH proton signal is typically found upfield. Its multiplicity can reveal coupling to adjacent protons.
Propanamide (Reference) CONH₂: ~6.5-7.5 ppm (two broad singlets)C=O: ~175 ppmThe carboxamide protons are typically downfield and often appear as two separate signals in aprotic solvents due to slow rotation around the amide bond.[5]

Experimental Workflow for Structural Elucidation

Achieving high-quality, unambiguous NMR data requires a systematic approach, from sample preparation to the selection of appropriate NMR experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Structure Confirmation prep1 Dissolve ~5-10 mg in 0.6 mL DMSO-d6 prep2 Add TMS as internal standard (0 ppm) prep1->prep2 acq1 1D ¹H NMR prep2->acq1 acq2 1D ¹³C{¹H} NMR acq1->acq2 acq3 2D ¹H-¹H COSY acq2->acq3 acq4 2D ¹H-¹³C HSQC acq3->acq4 acq5 2D ¹H-¹³C HMBC acq4->acq5 interp1 Assign signals using 1D and 2D data acq5->interp1 interp2 Confirm connectivity (COSY & HMBC) interp1->interp2 interp3 Verify stereochemistry (NOESY, if needed) interp2->interp3 interp4 Final Structure interp3->interp4

Caption: Experimental workflow for NMR characterization.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of (S)-3-Mercaptopyrrolidine-1-carboxamide.

  • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable SH and NH₂ protons.[5]

  • Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra, setting its chemical shift to 0.00 ppm.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, which is important for accurate integration.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[8]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing the proton connectivity within the pyrrolidine ring.[9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It provides a powerful method for assigning the carbon signals based on the already assigned proton signals.[2]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is critical for piecing together the entire molecular structure, for instance, by correlating the amide protons to the carbonyl carbon and the pyrrolidine protons to the carbonyl carbon.[4]

Interpreting the Spectra: A Step-by-Step Guide

The following diagram illustrates the key correlations expected for (S)-3-Mercaptopyrrolidine-1-carboxamide that would be used for definitive structural assignment.

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Thiopyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate and compare the mass spectrometric (MS) performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for the structural elucidation of thiopyrrolidines.

Audience: Medicinal chemists, analytical scientists, and DMPK researchers.

Context: Thiopyrrolidines (pyrrolidine rings containing sulfur substituents or thioxo groups) are critical scaffolds in drug discovery, often serving as bioisosteres for proline in peptide mimetics or as reactive intermediates. Their characterization is complicated by the competing fragmentation directing abilities of the nitrogen (amine) and sulfur (thioether/thiol) moieties. This guide provides a definitive comparison of how these two ionization techniques reveal structural information, supported by mechanistic insights and experimental protocols.

Technical Comparison: EI vs. ESI-MS/MS

The Core Conflict: Radical Cations vs. Protonated Molecules

The choice between EI and ESI for thiopyrrolidines is not merely operational; it dictates the type of chemical information obtained.

Method A: Electron Ionization (EI) – The Structural Fingerprint
  • Mechanism: High-energy electron impact (70 eV) removes an electron, creating a radical cation (

    
    ).
    
  • Performance:

    • Fragmentation Efficiency: High. The radical site typically localizes on the nitrogen or sulfur, triggering extensive bond homolysis.

    • Specificity: Excellent for distinguishing regioisomers (e.g., 2- vs. 3-thiopyrrolidines) due to distinct

      
      -cleavage patterns.
      
    • Sulfur Signature: The presence of sulfur is immediately identifiable via the

      
      S isotope peak (
      
      
      
      at ~4.4% relative abundance).
  • Key Limitation: Molecular ion (

    
    ) intensity is often low or absent for unstable derivatives, making molecular weight determination difficult without soft ionization.
    
Method B: Electrospray Ionization (ESI-MS/MS) – The Bioanalytical Standard
  • Mechanism: Soft ionization generates even-electron, protonated species (

    
    ). Fragmentation is induced post-source via Collision-Induced Dissociation (CID).[1]
    
  • Performance:

    • Sensitivity: Superior for polar, non-volatile thiopyrrolidine salts (e.g., dithiocarbamates).

    • Fragmentation Logic: Driven by charge-remote fragmentation and neutral losses.[2] Common losses include

      
       (34 Da) and 
      
      
      
      (48 Da).
    • Matrix Tolerance: Preferred for analyzing thiopyrrolidines in biological matrices (plasma/urine) due to LC coupling.

  • Key Limitation: Spectra are often "cleaner" but less structurally informative than EI unless high collision energies (CE) are applied.

Comparative Data Summary

The following table contrasts the spectral features of a representative analyte, 3-(Methylthio)pyrrolidine (MW 117), under both modes.

FeatureElectron Ionization (EI, 70 eV)ESI-MS/MS (CID, 30 eV)
Primary Ion

117 (

, weak)

118 (

, strong)
Base Peak

42 (

) or

61 (

)

70 (Loss of

)
Isotope Pattern Distinct

(4.4%)

visible but often obscured by background
Mechanism

-cleavage, Retro-Diels-Alder (RDA)
Neutral loss, Charge migration
Structural Insight Fingerprints ring substitution patternConfirms MW and functional group loss

Mechanistic Analysis & Visualization

Fragmentation Pathways

The fragmentation of thiopyrrolidines is a competition between the nitrogen and sulfur atoms to stabilize the positive charge.

Pathway 1: Nitrogen-Directed


-Cleavage (Dominant in EI) 
The radical cation on nitrogen triggers homolytic cleavage of the adjacent C-C bond. This often results in the loss of the sulfur-containing side chain.

Pathway 2: Sulfur-Specific Neutral Loss (Dominant in ESI) In ESI, the protonated molecule typically eliminates the sulfur substituent as a neutral molecule (e.g., methanethiol), leaving a pyrrolinium cation (


 70).

FragmentationPathways M_EI Precursor (EI) [M]+. (m/z 117) Alpha_N α-Cleavage (N) m/z 88 M_EI->Alpha_N -C2H5• Alpha_S α-Cleavage (S) m/z 61 M_EI->Alpha_S C-S Cleavage M_ESI Precursor (ESI) [M+H]+ (m/z 118) Pyrrolinium Pyrrolinium Ion m/z 70 M_ESI->Pyrrolinium CID Fragmentation Loss_H2S Neutral Loss (-CH3SH) Pyrrolinium->Loss_H2S Elimination

Figure 1: Competing fragmentation pathways for 3-(methylthio)pyrrolidine. EI favors radical-driven bond breaking (


-cleavage), while ESI favors neutral elimination of the sulfur moiety.

Validated Experimental Protocols

Protocol A: GC-EI-MS for Structural Fingerprinting

Purpose: To obtain a library-searchable spectrum and identify isomeric purity.

  • Sample Preparation:

    • Dissolve 1 mg of thiopyrrolidine in 1 mL of Dichloromethane (DCM).

    • Critical Step: If the compound is a salt (e.g., hydrochloride), perform a free-base extraction using 1M NaOH/DCM to ensure volatility.

  • Instrument Parameters:

    • Inlet: Splitless mode, 250°C.

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Oven Program: 60°C (1 min) → 20°C/min → 280°C.

    • Source: Electron Ionization, 70 eV, 230°C.

  • Data Analysis:

    • Check for

      
       peak to confirm sulfur count.
      
    • Monitor

      
       42, 70, and sulfur-specific fragments (e.g., 
      
      
      
      47
      
      
      ).
Protocol B: LC-ESI-MS/MS for Bioanalysis

Purpose: To detect thiopyrrolidines in complex mixtures or biological matrices.

  • Sample Preparation:

    • Dilute sample to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Trustworthiness Check: Use a deuterated internal standard (e.g., Pyrrolidine-d8) to correct for matrix effects.

  • Instrument Parameters:

    • Source: ESI Positive Mode. Capillary Voltage: 3.5 kV.

    • Flow Rate: 0.3 mL/min (Direct infusion or C18 column).

    • Collision Energy (CE): Ramp from 10 to 40 eV to generate breakdown curves.

  • Data Analysis:

    • Identify the parent ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
    • Perform Product Ion Scan. Look for neutral loss of 34 Da (

      
      ) or 48 Da (
      
      
      
      ).

Workflow Start Start: Unknown Thiopyrrolidine Decision Is sample volatile? Start->Decision Path_EI Yes: GC-EI-MS Decision->Path_EI Neutral Path_ESI No (Salt/Polar): LC-ESI-MS Decision->Path_ESI Ionic/Polar Deriv Derivatization (TMS/TFA) Decision->Deriv Labile H Result_EI Spectrum: Fragment Rich (Fingerprint) Path_EI->Result_EI Result_ESI Spectrum: Molecular Ion (Mass Confirmation) Path_ESI->Result_ESI Deriv->Path_EI

Figure 2: Decision matrix for selecting the appropriate ionization technique based on analyte properties.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Pyrrolidine." NIST Chemistry WebBook, SRD 69. Accessed 2024. [Link]

  • Glen Jackson et al. "Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." Forensic Chemistry, 2020. [Link]

  • Salem, M. A. I. et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones."[3] International Journal of Materials and Chemistry, 2014.[3] [Link]

  • Genentech Researchers. "In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds." Journal of the American Society for Mass Spectrometry, 2026. [Link]

  • Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition. (General reference for EI/ESI mechanisms).

Sources

Comparative Crystallographic Guide to Pyrrolidine-1-Carboxamide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Pyrrolidine-1-carboxamide derivatives represent a highly versatile structural motif in modern chemistry. For drug development professionals, they serve as conformationally restricted pharmacophores—most notably as isoform-selective Carbonic Anhydrase (CA) inhibitors. For inorganic chemists, functionalized derivatives (such as azoformamides and azothioformamides) act as robust bidentate ligands capable of stabilizing unique transition metal oxidation states.

This guide provides an objective, data-driven comparison of various pyrrolidine-1-carboxamide derivatives and their metal complexes. By analyzing single-crystal X-ray diffraction (XRD) data, researchers can select the optimal ligand framework or metal complex for their specific catalytic or medicinal applications.

Comparative Analysis of Solid-State Conformations

The efficacy of a pyrrolidine-1-carboxamide compound relies heavily on its 3D conformation and how it navigates steric constraints. X-ray crystallography remains the gold standard for elucidating these parameters.

Organic Derivatives: Substituent Effects on Ring Puckering

In uncoordinated organic derivatives, the five-membered pyrrolidine ring consistently adopts an envelope conformation , typically with the C4 atom forming the flap to minimize steric clash.

  • Halogenated Variants: In [1], the crystal packing is dominated by intermolecular N–H···O hydrogen bonds that link molecules into infinite chains along the [100] crystallographic axis.

  • Fluorinated Variants: Conversely, in [2], the strongly electron-withdrawing fluorine atoms shield the amino proton, preventing it from participating in extensive hydrogen-bonding networks. This alters the crystal system from orthorhombic to monoclinic, demonstrating how tail-group modifications directly dictate solid-state stability and solubility.

Metal Coordination Complexes: Bite Angles and Oxidation States

When the pyrrolidine-1-carboxamide framework is extended into an azoformamide (N=N–C=O motif), it becomes a potent bidentate ligand. The choice of the central metal dictates the resulting geometry:

  • Zinc(II) Complexes: The complex [3] crystallizes in the orthorhombic Pbca space group. The steric bulk of the pyrrolidine ring forces the Zn(II) ion into a distorted trigonal-bipyramidal geometry . The harder oxygen atoms form shorter bonds (2.002–2.012 Å) compared to the nitrogen atoms (2.207–2.211 Å).

  • Copper(II) and Nickel(II) Complexes: As detailed in [4], Cu(II) complexes with azothioformamide variants often undergo ligand-driven reduction to form [L-CuCl]₂ dimers. In contrast, Ni(II) maintains a stable 2+ oxidation state, typically adopting octahedral geometries (I2/a space group).

Quantitative Crystallographic Benchmarks

The following table summarizes the key crystallographic parameters across different pyrrolidine-1-carboxamide alternatives to aid in structural selection.

Compound / ComplexCrystal SystemSpace GroupMetal Geometry / Ring ConformationKey Bond Lengths (Å)Primary Application
N-(4-Chlorophenyl) derivative OrthorhombicPbcaEnvelope (C4 flap)N-H···O (Intermolecular)Pharmacophore Design
N-(2,3,4-Trifluorophenyl) derivative MonoclinicP2₁/cEnvelopeN/A (Shielded NH)Lipophilic Drug Design
[ZnCl(L)₂][ZnCl₃(CH₃CN)] (L = azoformamide)OrthorhombicPbcaDistorted Trigonal-BipyramidalZn-O: 2.002–2.012Zn-N: 2.207–2.211Coordination Chemistry
NiCl₂-pyrrolidine-azothioformamide MonoclinicI2/aOctahedralNi-N / Ni-S (Standard)Catalysis / Materials

Validated Experimental Workflows

To ensure structural reproducibility, the following self-validating protocol outlines the synthesis and crystallization of metallo-pyrrolidine complexes.

Step-by-Step Methodology

1. Ligand Synthesis & Validation:

  • React 4-methoxyphenylhydrazine·HCl (5.00 mmol) with methyl chloroformate (5.5 mmol) in dichloromethane.

  • Reflux the resulting ester with pyrrolidine (4.8 mmol) and triethylamine in toluene at 363 K for 48 hours.

  • Self-Validation Step: Purify via column chromatography (3:2 hexane:ethyl acetate). Do not proceed to metal coordination until ¹H and ¹³C NMR confirm >95% purity, as impurities will inhibit crystal nucleation.

2. Metal Coordination:

  • Add the transition metal salt (e.g., ZnCl₂, 1.00 mmol) to the purified ligand (1.00 mmol) in 5 mL of toluene. Reflux for 2 hours at 363 K.

3. Controlled Crystallization (Causality-Driven Solvent Selection):

  • For Zn(II) Complexes: Utilize slow evaporation from acetonitrile. Zn(II) complexes are highly soluble in polar aprotic solvents; slow evaporation allows the system to gradually reach supersaturation, promoting the growth of large, defect-free single crystals.

  • For Ni(II)/Cu(II) Complexes: Utilize vapor diffusion of diethyl ether into acetonitrile. These complexes precipitate rapidly under evaporation, yielding amorphous powders. Vapor diffusion of a non-polar anti-solvent slowly lowers the dielectric constant of the medium, ensuring ordered lattice formation.

4. X-ray Diffraction & Hirshfeld Analysis:

  • Self-Validation Step: Prior to mounting, examine crystals under polarized light. Only select crystals that exhibit uniform extinction (birefringence) upon rotation to avoid twinned specimens.

  • Collect data using Mo Kα radiation at 293 K or 100 K. Solve using SHELXT and refine using SHELXL.

  • Perform Hirshfeld surface analysis to deconvolute intermolecular interactions. For azoformamide complexes, expect H···H (~39.9%) and Cl···H (~28.2%) interactions to dominate the crystal packing [3].

Workflow Visualization

Workflow Ligand Ligand Synthesis (Pyrrolidine + Azoformamide) Purify Chromatographic Purification & NMR Validation Ligand->Purify Reflux 48h Coord Metal Coordination (ZnCl2, CuCl2, NiCl2) Purify->Coord Yield > 70% Evap Slow Evaporation (Zn Complexes in MeCN) Coord->Evap Zn(II) Pathway Diff Vapor Diffusion (Ni/Cu Complexes in Et2O/MeCN) Coord->Diff Ni(II)/Cu(II) Pathway XRD Single-Crystal X-Ray Diffraction (Mo Kα, SHELXL Refinement) Evap->XRD Harvest Crystals Diff->XRD Harvest Crystals Hirshfeld Hirshfeld Surface Analysis (Intermolecular Interactions) XRD->Hirshfeld Structural Data

Experimental workflow for synthesis, crystallization, and X-ray analysis of pyrrolidine complexes.

Application Selection Guide: Carbonic Anhydrase Inhibition

When developing conformationally restricted Carbonic Anhydrase (CA) inhibitors, the pyrrolidine-1-carboxamide moiety serves as a critical linker. Recent crystallographic studies of [5] demonstrate how this ligand out-performs flexible aliphatic chains.

The pyrrolidine ring restricts the rotational degrees of freedom, locking the benzenesulfonamide "head" into the optimal geometry for coordinating the catalytic Zn(II) ion in the enzyme's active site. Meanwhile, the rigid carboxamide tail is directed toward the hydrophobic pockets (Val121, Leu198), driving isoform selectivity (CA IX over CA II) without sacrificing binding affinity.

Binding Mode Visualization

Binding Ligand Pyrrolidine-1-Carboxamide Inhibitor ZnSite Catalytic Zn(II) Ion (CA Active Site) Ligand->ZnSite Sulfonamide Binding Hbond Hydrogen Bond Network (Thr199, Glu106) Ligand->Hbond Pyrrolidine Linker Pocket Hydrophobic Pocket (Val121, Leu198) Ligand->Pocket Tail Group Sterics Selectivity Isoform Selectivity (CA IX vs CA II) ZnSite->Selectivity Primary Inhibition Hbond->Selectivity Adduct Stability Pocket->Selectivity Target Specificity

Structural binding mode of pyrrolidine-1-carboxamide inhibitors in Carbonic Anhydrase active sites.

References

  • Li, Y.-F. (2011). N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Saeed, A., et al. (2011). N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Tiwari, L., & Waynant, K. V. (2024). The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate coordination complex. IUCrData / Acta Crystallographica Section E.[Link]

  • Tiwari, L., et al. (2024). Structural Insights into Ni(II), Cu(II), and Zn(II) Coordination Complexes of Arylazoformamide and Arylazothioformamide Ligands. Molecules (MDPI).[Link]

  • Bozdag, M., et al. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences (PMC).[Link]

A Senior Application Scientist's Guide to Linker Stability: Amide vs. Carbamate Protection of Mercaptopyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the mercaptopyrrolidine moiety is a valuable structural unit, frequently incorporated into molecules to engage with biological targets through its reactive thiol group. However, the very reactivity that makes this thiol functional also renders it susceptible to oxidation and other undesired reactions during synthesis and storage.[1][2] This necessitates the use of protecting groups on the pyrrolidine nitrogen, which modulates the properties of the entire scaffold. Among the most common choices are N-acylation, forming a robust amide linkage, and N-alkoxycarbonylation, which creates a more labile carbamate linkage.

The choice between these two is not trivial; it is a critical decision that profoundly impacts a molecule's stability, synthetic strategy, and ultimate biological application. This guide provides an in-depth comparison of amide and carbamate protecting groups for mercaptopyrrolidines, grounded in chemical principles and supported by experimental frameworks, to empower researchers to make informed decisions for their specific applications.

Part 1: The Electronic and Structural Basis of Stability

The difference in stability between an amide and a carbamate is fundamentally rooted in their electronic structures. While both feature a nitrogen atom adjacent to a carbonyl group, the introduction of an oxygen atom in the carbamate backbone creates a significant electronic distinction.

  • Amide Linkages: The amide bond is renowned for its exceptional chemical stability.[3] This robustness arises from a strong resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl pi-system. This delocalization imparts significant double-bond character to the C-N bond, making it shorter, stronger, and less susceptible to nucleophilic attack at the carbonyl carbon.[4]

  • Carbamate Linkages: Carbamates can be viewed as hybrids of an amide and an ester.[5][6] The resonance stabilization still exists, but the nitrogen lone pair's delocalization is now shared between the carbonyl group and the adjacent ester oxygen. This distribution of electron density results in a C-N bond with less double-bond character compared to an amide. Consequently, the rotational barrier of the C-N bond in carbamates is about 3-4 kcal/mol lower than in amides, indicating a weaker, more flexible, and ultimately more labile bond.[5][6]

Caption: Amide resonance leads to a stronger C-N bond than in carbamates.

Part 2: Comparative Stability - Experimental Insights

Experimental data consistently demonstrates that amide-protected compounds exhibit superior stability over their carbamate counterparts across a range of conditions. A study comparing bicyclo[6.1.0]nonyne (BCN) probes found that amide-linked derivatives showed superior in vitro stability compared to carbamate analogues, making them more suitable for applications requiring prolonged incubation.[7] This general principle holds true for mercaptopyrrolidines.

The reduced stability of carbamates makes them more susceptible to hydrolysis under both acidic and basic conditions, as well as to enzymatic cleavage. This lability, however, can be advantageous in specific contexts, such as prodrug design, where controlled release of the active molecule is desired.[6][7]

Protecting GroupLinkage TypeRelative StabilityTypical Cleavage ConditionsPrimary Application Context
N-Acetyl, N-Benzoyl AmideHigh Strong acid (e.g., 6M HCl, heat), strong base (e.g., 6M NaOH, heat), or specific enzymes.[3]Final drug molecules, stable linkers, long-term stability requirements.
N-Boc, N-Cbz CarbamateModerate to Low Moderate acid (e.g., TFA for Boc), hydrogenolysis (for Cbz), or non-specific esterases.[]Synthetic intermediates (orthogonal protection), prodrugs requiring in vivo cleavage.[6]

Part 3: A Validated Protocol for Assessing Linker Stability

To objectively compare the stability of an amide- vs. a carbamate-protected mercaptopyrrolidine, a time-course stability assay using High-Performance Liquid Chromatography (HPLC) is the gold standard. This protocol provides a self-validating system to quantify the rate of deprotection or degradation under various physiologically relevant conditions.

G Figure 2: Workflow for Comparative Stability Assay A Prepare Stock Solutions (Amide & Carbamate Compounds in Acetonitrile) C Initiate Timed Incubation (Add stock to buffers at 37°C) A->C B Incubation Buffers (e.g., pH 4.0 Acetate, pH 7.4 PBS, pH 9.0 Borate) B->C D Sample at Time Points (t = 0, 1, 4, 8, 24, 48 hours) C->D E Quench Reaction (Add equal volume of Acetonitrile/0.1% TFA) D->E F Analyze by RP-HPLC (Monitor disappearance of parent peak) E->F G Data Analysis (Plot % Remaining vs. Time, Calculate Half-Life) F->G

Caption: HPLC-based workflow to quantify and compare linker stability.

Detailed Protocol: HPLC-Based Stability Assay

1. Materials & Reagents:

  • Amide-protected mercaptopyrrolidine test compound.

  • Carbamate-protected mercaptopyrrolidine test compound.

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetate buffer, pH 4.0.

  • Borate buffer, pH 9.0.

  • Thermostated incubator or water bath (37°C).

  • Autosampler vials and a calibrated HPLC system with UV detection.

2. Experimental Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% ACN.

  • Assay Setup: For each compound and each buffer condition, label a set of microcentrifuge tubes for your time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Initiation of Reaction:

    • Add 495 µL of the pre-warmed (37°C) buffer (pH 4.0, 7.4, or 9.0) to the corresponding tubes.

    • To start the reaction, add 5 µL of the 10 mM stock solution to each tube (final concentration = 100 µM). Vortex gently. This is your t=0 sample.

  • Incubation: Place the remaining tubes in the 37°C incubator.

  • Time-Point Sampling: At each designated time point, remove the corresponding tube from the incubator.

  • Quenching: Immediately add 500 µL of a 50:50 ACN/Water solution containing 0.2% TFA to the sample tube. This will stop any further degradation by denaturing enzymes (if present) and shifting the pH.

  • Analysis:

    • Transfer the quenched samples to HPLC vials.

    • Analyze 50-100 µL by Reverse-Phase HPLC. A typical method would be a C18 column with a water/ACN gradient (both containing 0.1% TFA), monitoring at a wavelength where the parent compound absorbs (e.g., 220 nm or 254 nm).

    • The parent compound should have a distinct retention time. Record the peak area for each time point.

3. Data Interpretation:

  • Normalize the peak area at each time point (t=x) to the peak area at t=0.

  • Plot the percentage of the remaining parent compound versus time for each condition.

  • Calculate the half-life (t½) for each compound under each condition to provide a quantitative measure of its stability.

Part 4: Contrasting Deprotection Strategies

The difference in stability directly dictates the required conditions for deprotection. This is a cornerstone of synthetic planning, particularly in complex molecule synthesis where orthogonal protection schemes are necessary.[9]

G Figure 3: Deprotection Pathways cluster_amide Amide Deprotection cluster_carbamate Carbamate Deprotection Amide_Protected N-Acyl Mercaptopyrrolidine (High Stability) Amide_Conditions Harsh Conditions (e.g., 6M HCl, Heat) or Powerful Reductants Amide_Protected->Amide_Conditions Amide_Product Free Mercaptopyrrolidine Amide_Conditions->Amide_Product Carbamate_Protected N-Boc Mercaptopyrrolidine (Moderate Stability) Carbamate_Conditions Mild Conditions (e.g., TFA in DCM) Carbamate_Protected->Carbamate_Conditions Carbamate_Product Free Mercaptopyrrolidine Carbamate_Conditions->Carbamate_Product

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (S)-3-Mercaptopyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential safety and handling protocols for (S)-3-Mercaptopyrrolidine-1-carboxamide, a compound whose unique structure—incorporating both a thiol and a pyrrolidine-1-carboxamide moiety—demands a cautious and well-informed approach. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's constituent hazards to ensure the well-being of laboratory personnel.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

The primary exposure risks associated with (S)-3-Mercaptopyrrolidine-1-carboxamide are inhalation of vapors, skin and eye contact, and ingestion.[4] The thiol group suggests a potential for a strong, unpleasant odor, while the pyrrolidine component points to risks of corrosivity and flammability.[1][5][6]

Engineering Controls are Non-Negotiable: All work with (S)-3-Mercaptopyrrolidine-1-carboxamide must be conducted within a certified chemical fume hood.[7] This is not merely a suggestion but a critical safety requirement to mitigate the risks of inhaling potentially harmful and malodorous vapors. The fume hood should have a verified face velocity of 80-120 feet per minute. For procedures involving heating or potential aerosol generation, additional precautions may be necessary.

II. Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is crucial for preventing direct contact with the chemical. The following table summarizes the minimum required PPE for various laboratory operations involving (S)-3-Mercaptopyrrolidine-1-carboxamide.

Operation Gloves Eye/Face Protection Body Protection Respiratory Protection
Receiving & Storage Chemical-resistant gloves (Nitrile)Safety glasses with side shieldsLab coatNot typically required
Weighing & Aliquoting Double-gloved with chemical-resistant gloves (Nitrile)Tightly fitting safety goggles or a face shieldChemical-resistant lab coat or apronRecommended if not in a fume hood
Solution Preparation Double-gloved with chemical-resistant gloves (Nitrile)Tightly fitting safety goggles and a face shieldChemical-resistant lab coat or apronRequired if vapors/aerosols are generated
Experimental Use Double-gloved with chemical-resistant gloves (Nitrile)Tightly fitting safety goggles and a face shieldChemical-resistant lab coat or apronRequired if vapors/aerosols are generated
Spill Cleanup Heavy-duty chemical-resistant gloves (Butyl or Neoprene)Tightly fitting safety goggles and a face shieldChemical-resistant coveralls or "bunny suit"[8]Air-purifying respirator with organic vapor cartridge
Waste Disposal Chemical-resistant gloves (Nitrile)Safety glasses with side shieldsLab coatNot typically required

A. Eye and Face Protection: Due to the corrosive potential of the pyrrolidine structure, eye protection is paramount.[1][6]

  • Minimum Requirement: Tightly fitting safety goggles that provide a seal around the eyes.[1]

  • Recommended for High-Risk Operations: A full-face shield worn over safety goggles is recommended when handling larger quantities or during procedures with a high risk of splashing.[1][9]

B. Hand Protection: Given that (S)-3-Mercaptopyrrolidine-1-carboxamide can likely cause skin irritation or burns, appropriate gloves are essential.[1][10]

  • Glove Type: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene should be considered.[11]

  • Double Gloving: For weighing, solution preparation, and direct experimental use, double gloving is strongly recommended to provide an extra layer of protection.

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.[1]

C. Body Protection: To protect against accidental spills and contamination of personal clothing, appropriate body protection is necessary.

  • Lab Coat: A standard lab coat is the minimum requirement for all work with this compound.

  • Chemical-Resistant Apron/Gown: For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron or a disposable gown with tight-fitting cuffs should be worn over the lab coat.[8]

D. Respiratory Protection: While a fume hood is the primary means of respiratory protection, there are situations where a respirator may be necessary.

  • Standard Operations: When working within a properly functioning fume hood, a respirator is not typically required.

  • Emergency Situations: In the event of a large spill or a failure of the fume hood, an air-purifying respirator with an organic vapor cartridge is necessary.[12] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

III. Operational and Disposal Plans: A Step-by-Step Guide

A. Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is readily available. Prepare a designated waste container for thiol-containing materials.[13]

  • Weighing: If the compound is a solid, weigh it out within the fume hood. If it is a liquid, handle it with extreme care to avoid splashes.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to minimize splashing and aerosol generation.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate the work area.

B. Spill Management Workflow: In the event of a spill, a swift and organized response is crucial to minimize exposure and environmental contamination.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Post_Cleanup Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and hazards Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE If spill is manageable Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize with a bleach solution (for thiols) [2] Contain->Neutralize Collect Collect absorbed material into a labeled waste container [5] Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous material [1] Decontaminate->Dispose Report Report the incident to EHS Dispose->Report

Caption: Spill Response Workflow for (S)-3-Mercaptopyrrolidine-1-carboxamide.

C. Waste Disposal Plan: Proper disposal of (S)-3-Mercaptopyrrolidine-1-carboxamide and any contaminated materials is essential to prevent environmental harm.[7]

  • Segregation: All waste contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be segregated into a dedicated hazardous waste container.[14] This container should be clearly labeled with the full chemical name and appropriate hazard symbols.

  • Decontamination of Glassware: Glassware that has come into contact with the compound should be decontaminated before washing. This can be achieved by soaking the glassware in a bleach solution overnight in a fume hood.[13]

  • Final Disposal: The sealed and labeled hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7] Do not pour any waste containing this compound down the drain.[2]

Waste_Disposal_Workflow cluster_Waste_Generation Waste Generation cluster_Waste_Processing Waste Processing cluster_Final_Disposal Final Disposal Solid_Waste Contaminated Solids (gloves, tips, etc.) Segregate_Solid Segregate into labeled hazardous waste container [3] Solid_Waste->Segregate_Solid Liquid_Waste Unused Solutions Segregate_Liquid Collect in a dedicated, sealed waste container [1] Liquid_Waste->Segregate_Liquid Glassware Contaminated Glassware Decontaminate_Glass Decontaminate with bleach solution overnight in fume hood [2] Glassware->Decontaminate_Glass EHS_Disposal Dispose through licensed hazardous waste handler via EHS [1] Segregate_Solid->EHS_Disposal Segregate_Liquid->EHS_Disposal Clean_Glassware Wash decontaminated glassware Decontaminate_Glass->Clean_Glassware

Caption: Waste Disposal Workflow for (S)-3-Mercaptopyrrolidine-1-carboxamide.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle (S)-3-Mercaptopyrrolidine-1-carboxamide, ensuring both scientific progress and personal well-being.

References

  • Proper Disposal of Thiol-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Reagents & Solvents: How to Work with Thiols. Department of Chemistry : University of Rochester.
  • A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol. Benchchem.
  • Standard Operation Procedure for Disposal of Unknown Thiols.
  • thiols.
  • Personal Protective Equipment | US EPA.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Pyrrolidine - HAZARD SUMMARY.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Pyrrolidine. Apollo Scientific.
  • Safety Data Sheet. ChemScene.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • SAFETY DATA SHEET. Fisher Scientific.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Personal protective equipment for preparing toxic drugs. GERPAC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.